Lobaplatin
描述
This compound is a third-generation, water-soluble platinum compound with potential antineoplastic activity. This compound forms highly reactive, charged, platinum complexes that bind to nucleophilic groups such as GC- and AG-rich sites in DNA, inducing intrastrand DNA cross-links. These cross-links will ultimately result in induction of apoptosis and cell growth inhibition. Compared to first and second generation platinum compounds, this compound appears to be more stable, less toxic, have a better therapeutic index and may overcome tumor resistance.
structure given in first source
Structure
2D Structure
属性
CAS 编号 |
135558-11-1 |
|---|---|
分子式 |
C9H18N2O3Pt |
分子量 |
397.33 g/mol |
IUPAC 名称 |
[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-oxidopropanoate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1/t5-,6-;2-;/m00./s1 |
InChI 键 |
RLXPIABKJFUYFG-DOYDWZMXSA-M |
规范 SMILES |
CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
D19466; D-19466; Lobaplatin. |
产品来源 |
United States |
Foundational & Exploratory
Lobaplatin's Assault on DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of lobaplatin, a third-generation platinum-based antineoplastic agent, with a specific focus on its profound impact on DNA replication. This document details the molecular interactions, cellular consequences, and methodologies used to elucidate its anticancer properties.
Core Mechanism of Action: DNA Adduct Formation
This compound, a DNA alkylating agent, exerts its cytotoxic effects primarily by interfering with DNA replication and transcription.[1][2][3][4][5] As a prodrug, this compound undergoes hydrolysis in the cellular environment, forming a reactive platinum complex. This activated form then covalently binds to the N7 positions of purine bases in the DNA, leading to the formation of DNA adducts.
The predominant and most cytotoxic of these adducts are intrastrand cross-links, primarily between adjacent guanine-guanine (GG) and guanine-adenine (GA) bases. These cross-links introduce significant distortions in the DNA double helix, which physically obstructs the progression of DNA polymerase and the transcriptional machinery, thereby inhibiting DNA replication and gene expression.
Cellular Consequences of this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a cascade of cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis).
Cell Cycle Arrest
By physically blocking DNA replication, this compound induces cell cycle arrest, providing the cell with an opportunity to repair the DNA damage. Depending on the cell type and the concentration of the drug, this arrest can occur at various phases of the cell cycle, including G0/G1, G1, S, or G2/M. For instance, studies have demonstrated G0/G1 arrest in human cholangiocarcinoma cells and G2/M arrest in melanoma and prostate cancer cells.
Apoptosis Induction
If the DNA damage is too severe to be repaired, the cell's intrinsic apoptotic pathways are activated. This process is often mediated by the tumor suppressor protein p53, which recognizes the irreparable DNA damage. The activation of p53 leads to the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the balance of pro- and anti-apoptotic factors ultimately leads to the activation of caspases and the execution of apoptosis.
DNA Damage Response and Resistance Mechanisms
The efficacy of this compound is intrinsically linked to the cell's ability to repair DNA damage. The DNA Damage Response (DDR) is a complex network of pathways that sense, signal, and repair DNA lesions. The primary pathways involved in the repair of platinum-induced DNA adducts are Nucleotide Excision Repair (NER) and Homologous Recombination (HR).
Cancer cells can develop resistance to platinum-based drugs, including this compound, through various mechanisms, a key one being the enhancement of their DNA repair capabilities. Increased expression or activity of proteins involved in NER and HR can lead to more efficient removal of this compound-DNA adducts, thereby diminishing the drug's cytotoxic effects.
Quantitative Data on this compound Efficacy
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary depending on the cancer cell line.
| Cell Line | Cancer Type | IC50 Value | Reference |
| RBE | Cholangiocarcinoma | ~5.26 ± 0.63 µg/mL | |
| SMMC-7721 | Hepatocellular Carcinoma | 1.45 µg/mL | |
| Various HCC Lines | Hepatocellular Carcinoma | 1.45 to 5.22 µg/mL | |
| A2780 | Ovarian Cancer | 22 µM (for 90% cell kill) |
Key Experimental Protocols
The following are generalized methodologies for key experiments used to study the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells and to determine the IC50 value.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This technique is employed to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat cancer cells with this compound at a specific concentration for various time points.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells.
-
Data Interpretation: The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest.
Immunocytochemical Detection of Platinum-DNA Adducts
This method allows for the visualization of this compound-DNA adducts within the cell nucleus.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for a defined period.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
DNA Denaturation: Treat the cells with an acid (e.g., HCl) to denature the DNA and expose the platinum adducts.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes platinum-DNA adducts (e.g., rabbit antiserum NKI-A59).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Microscopy: Visualize the fluorescent signals using a fluorescence microscope. The co-localization of the antibody signal with the nuclear stain indicates the presence of platinum-DNA adducts.
References
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Lobaplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobaplatin is a third-generation platinum-based antineoplastic agent that has demonstrated significant antitumor activity in a range of preclinical and clinical studies.[1][2] As an analogue of cisplatin, its mechanism of action is primarily centered on the formation of DNA adducts, leading to the inhibition of DNA synthesis and the induction of apoptosis.[3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key experimental data related to this compound, intended to serve as a valuable resource for professionals in the fields of oncology research and drug development.
Molecular Structure and Chemical Properties
This compound, with the chemical name (SP-4-3)-[rel-(1R,2R)-1,2-Cyclobutanedimethanamine-kN,kN′][(2S)-2-(hydroxy-kO)propanoato(2-)-kO]platinum, is a water-soluble platinum(II) complex.[4] The central platinum atom is coordinated to a bidentate 1,2-bis(aminomethyl)cyclobutane ligand and a lactate leaving group. It is administered as a mixture of two diastereoisomers.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O₃Pt | |
| Molar Mass | 397.33 g/mol | |
| Melting Point | 220 °C (decomposes) | |
| Solubility in Water | 72.9 mg/mL (20 °C) | |
| Appearance | White to beige powder | |
| Percent Composition | C: 27.21%, H: 4.57%, N: 7.05%, O: 12.08%, Pt: 49.10% |
Synthesis and Characterization
The synthesis of this compound involves a multi-step process, beginning with the preparation of the 1,2-bis(aminomethyl)cyclobutane ligand, followed by its reaction with a platinum precursor and subsequent introduction of the lactate group.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,2-bis(aminomethyl)cyclobutane
-
Dimerization of Acrylonitrile: Acrylonitrile undergoes a thermal or photochemical head-to-head dimerization to yield a mixture of cis- and trans-1,2-cyclobutanedicarbonitrile.
-
Separation of Isomers: The cis- and trans-isomers of 1,2-cyclobutanedicarbonitrile are separated by distillation.
-
Reduction to Diamine: The trans-isomer is then reduced to trans-1,2-bis(aminomethyl)cyclobutane using a reducing agent such as lithium aluminum hydride (LiAlH₄).
Step 2: Synthesis of Dichloro[1,2-bis(aminomethyl)cyclobutane]platinum(II)
-
Reaction with Potassium Tetrachloroplatinate(II): The synthesized trans-1,2-bis(aminomethyl)cyclobutane is reacted with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in an aqueous solution.
-
Precipitation: The resulting dichloro[1,2-bis(aminomethyl)cyclobutane]platinum(II) complex precipitates from the solution and is collected by filtration.
Step 3: Synthesis of this compound
-
Reaction with Silver Nitrate: The dichloro[1,2-bis(aminomethyl)cyclobutane]platinum(II) complex is reacted with silver nitrate (AgNO₃) to form the corresponding dinitrato complex, with the precipitation of silver chloride (AgCl).
-
Ion Exchange: The filtrate containing the dinitrato complex is passed through an anion exchange column to replace the nitrate ions with hydroxide ions, forming a dihydroxo intermediate.
-
Reaction with Lactic Acid: The dihydroxo intermediate is then reacted with L-lactic acid to yield this compound.
-
Purification: The crude product is purified by recrystallization.
Characterization Methods
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of this compound and to separate its diastereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized this compound. The calculated values should be in close agreement with the experimentally found values (typically within ±0.4%).
Chemical Properties and Mechanism of Action
This compound functions as a prodrug that is activated in the body. The lactate leaving group is hydrolyzed, forming a reactive, charged platinum complex. This activated complex then binds to DNA, primarily at the N7 position of guanine and adenine bases, forming intrastrand and interstrand cross-links. These DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathways Involved in this compound-Induced Apoptosis
This compound has been shown to modulate several key signaling pathways involved in apoptosis and cell proliferation, most notably the p53 and c-myc pathways.
p53-Mediated Apoptotic Pathway
This compound-induced DNA damage can activate the tumor suppressor protein p53. Activated p53 can transcriptionally activate pro-apoptotic genes, such as Bax, leading to the mitochondrial apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis.
Figure 1: Simplified p53-mediated apoptotic pathway induced by this compound.
c-myc Signaling Pathway
This compound has also been shown to influence the expression of the c-myc gene, which plays a crucial role in cell proliferation and apoptosis. Downregulation of c-myc can contribute to the antiproliferative effects of this compound.
Figure 2: Influence of this compound on the c-myc signaling pathway.
Pharmacological Properties
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including some that are resistant to cisplatin and carboplatin.
IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Non-small cell lung cancer | 7.87 | |
| H1975 | Non-small cell lung cancer | 2.12 | |
| H157 | Non-small cell lung cancer | 2.91 | |
| SGC-7901 | Gastric cancer | IC₂₅: 1.97 µg/mL |
Pharmacokinetics
Pharmacokinetic studies in humans have provided valuable data on the absorption, distribution, metabolism, and excretion of this compound.
Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Terminal Half-life (t₁/₂) | 3.3 - 11.1 days | |
| Clearance (CL) | 0.45 - 1.14 L/h/m² | |
| Volume of Distribution (Vd) | 11.1 - 25.6 L/m² | |
| Protein Binding | Low |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
Figure 3: Experimental workflow for an in vitro MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density and allow them to adhere for 24 hours.
-
Drug Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Figure 4: Experimental workflow for an in vivo xenograft study.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound or a vehicle control intravenously or intraperitoneally according to a defined schedule and dosage.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Analyze the tumor tissue for relevant biomarkers to understand the in vivo mechanism of action.
Conclusion
This compound is a promising third-generation platinum-based anticancer agent with a distinct molecular structure and a mechanism of action centered on DNA damage-induced apoptosis. Its favorable physicochemical properties and broad-spectrum antitumor activity, including in some platinum-resistant cancers, make it a subject of ongoing research and clinical interest. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing key data and experimental methodologies to aid in future investigations and the development of novel cancer therapies.
References
Lobaplatin CAS number and chemical formula
An In-depth Technical Guide to Lobaplatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a third-generation platinum-based antineoplastic agent.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant clinical and preclinical data. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Chemical and Physical Properties
This compound, with the IUPAC name 1,2-diammino-methyl-cyclobutane-platinum (II) lactate, is a platinum(II) complex.[4] The central platinum atom is coordinated to a bidentate amine ligand (1,2-bis(aminomethyl)cyclobutane) and a lactate leaving group.[4] It is administered as a diastereomeric mixture.
| Property | Value | Reference |
| CAS Number | 135558-11-1 | |
| Chemical Formula | C₉H₁₈N₂O₃Pt | |
| Molecular Weight | 397.33 g/mol | |
| Appearance | White to beige powder | |
| Melting Point | 220 °C (428 °F) | |
| Solubility in Water | 72.9 mg/mL (20 °C) |
Mechanism of Action
This compound functions as a prodrug that is hydrolyzed in the body to form a reactive platinum complex. This active form then exerts its cytotoxic effects primarily through interactions with DNA.
DNA Adduct Formation
The activated platinum complex covalently binds to nucleophilic sites on DNA, with a preference for adjacent guanine-guanine (GG) and guanine-adenine (GA) sequences. This binding results in the formation of intrastrand and interstrand cross-links. These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathways
This compound-induced DNA damage triggers a cascade of cellular signaling events that culminate in programmed cell death.
The presence of irreparable DNA damage activates intrinsic apoptotic pathways. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are the executioners of apoptosis.
This compound has been shown to induce cell cycle arrest at the G2/M and S phases. This is a cellular response to DNA damage, providing the cell with time to either repair the damage or undergo apoptosis if the damage is too severe.
Quantitative Data from Clinical Trials
This compound has been evaluated in numerous clinical trials for various cancer types. The following tables summarize key efficacy and toxicity data.
Efficacy Data
| Cancer Type | Treatment Regimen | N | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) | Reference |
| Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | This compound + Etoposide (EL) | 122 | 67.6 | 85.5 | 5.1 | 10.6 | |
| Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | Cisplatin + Etoposide (EP) | 112 | 53.9 | 86.7 | 5.3 | 9.7 | |
| ES-SCLC (First-line) | This compound + Etoposide | 30 | 57 | 85.7 | 4.7 | 13.0 | |
| Metastatic Breast Cancer | This compound-based combination | 114 | 29.5 | 75.9 | 7.7 (TTP) | 28.0 | |
| Recurrent Small Cell Lung Cancer | This compound + Irinotecan | 140 | 48.57 | - | 4.5 (TTP) | 7.6 |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; TTP: Time to Progression.
Toxicity Data (Grade 3/4 Adverse Events)
| Adverse Event | This compound + Etoposide (EL) (%) (N=122) | Cisplatin + Etoposide (EP) (%) (N=112) | This compound Combination (Metastatic Breast Cancer) (%) (N=114) | Reference |
| Thrombocytopenia | 28.9 | 10.8 | 15.8 | |
| Neutropenia | - | - | 21.9 | |
| Leukopenia | - | - | - | |
| Anemia | - | - | - | |
| Nausea | - | - | - | |
| Vomiting | - | - | - | |
| Nephrotoxicity | 2.5 | 11.7 | - |
Experimental Protocols
Apoptosis Assay by Flow Cytometry
This protocol is based on the methodology described for assessing apoptosis in bladder cancer and gastric cancer cell lines.
Methodology:
-
Seed bladder cancer cells (T24 and 5637) or other cell lines of interest in appropriate culture vessels.
-
Treat the cells with the desired concentrations of this compound (e.g., 0 and 8 µg/mL) for 24 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from studies on colorectal and melanoma cancer cell lines.
Methodology:
-
Seed cells (e.g., LOVO or B16-F10) and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
This compound is a potent third-generation platinum-based chemotherapeutic agent with a well-characterized mechanism of action involving DNA damage-induced apoptosis and cell cycle arrest. Clinical data, particularly from studies in China where it is approved, demonstrate its efficacy in various solid tumors, including small cell lung cancer and breast cancer. Its distinct toxicity profile, with thrombocytopenia being the primary dose-limiting toxicity, differentiates it from earlier platinum compounds. The experimental protocols provided herein offer a foundation for further investigation into the nuanced molecular effects of this compound and its potential in novel therapeutic combinations.
References
In Vitro Cytotoxicity of Lobaplatin in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobaplatin, a third-generation platinum-based antineoplastic agent, has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines in preclinical studies. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy across various cancer types. Detailed methodologies for key assays, along with visual representations of cellular pathways and experimental workflows, are presented to facilitate further research and drug development efforts.
Introduction
This compound (1,2-diamminomethyl-cyclobutane-platinum(II) lactate) is a platinum-based chemotherapy drug that exerts its anticancer effects primarily by forming DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death.[1] Unlike its predecessors, cisplatin and carboplatin, this compound has shown a different toxicity profile and activity in cisplatin-resistant cell lines, making it a compound of significant interest in oncology research.[2] This guide summarizes the current knowledge on the in vitro cytotoxicity of this compound and provides detailed protocols for its investigation.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the reported IC50 values for this compound in various cancer cell lines.
Note on Units: IC50 values are presented in both µg/mL and µM for ease of comparison. The conversion is based on the molecular weight of this compound, which is approximately 397.33 g/mol .[1][3][4]
Formula for Conversion: µM = (µg/mL / 397.33) * 1000
Table 1: In Vitro Cytotoxicity of this compound in Gastric Cancer Cell Lines
| Cell Line | Differentiation | IC50 (µg/mL) | IC50 (µM) | Assay | Exposure Time | Reference |
| AGS | Moderately Differentiated | 6.11 ± 1.44 | 15.38 ± 3.62 | MTS | 48h | |
| MKN-28 | Well-Differentiated | 16.10 ± 0.81 | 40.52 ± 2.04 | MTS | 48h | |
| MKN-45 | Poorly Differentiated | 1.78 ± 0.16 | 4.48 ± 0.40 | MTS | 48h | |
| BGC-823 | Undifferentiated | Dose- and time-dependent cytotoxicity observed | - | MTT | - | |
| GES-1 (Normal Gastric Epithelial) | - | 56.17 ± 1.57 | 141.37 ± 3.95 | MTS | 48h |
Table 2: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | p53 Status | IC50 (µg/mL) at 48h | IC50 (µM) at 48h | Assay | Reference |
| SMMC-7721 | Wild-type | 1.45 | 3.65 | MTT | |
| Bel-7402 | Wild-type | - | - | MTT | |
| Hep3B | Null | - | - | MTT | |
| Huh-7 | Mutant | - | - | MTT | |
| HepG2 | Wild-type | 5.22 | 13.14 | MTT |
Note: The original paper for HCC cell lines provided a range of 1.45 to 5.22 µg/mL and ranked sensitivity, but did not provide specific IC50 values for all cell lines.
Table 3: In Vitro Cytotoxicity of this compound in Other Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| Ovarian Carcinoma | Variety of cell lines | 0.9 - 13.8 | SRB | |
| Non-Small-Cell Lung Cancer (NSCLC) | Variety of cell lines | Mean IC50 of 2.5 | SRB | |
| Cholangiocarcinoma | RBE | ~13.24 (converted from 5.26±0.63 µg/mL) | Not Specified | |
| Cervical Cancer | CaSki | Dose- and time-dependent inhibition | Not Specified | |
| Melanoma | B16-F10 | Dose- and time-dependent inhibition | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for many adherent cancer cell lines) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the drug's solvent).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the drug incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate the plates at 4°C for at least 1 hour.
-
-
Washing:
-
Remove the TCA solution and wash the plates four to five times with slow-running tap water.
-
Allow the plates to air-dry completely at room temperature.
-
-
SRB Staining:
-
Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Allow the plates to air-dry.
-
-
Solubilization:
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for at least 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
-
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration in a culture dish or flask.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
-
Washing:
-
Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer (typically containing 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl2, pH 7.4).
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.
-
Interpretation of Results:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to primary necrosis)
Mechanistic Studies
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways involved in this compound's cytotoxicity.
Key Protein Targets:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2
-
DNA Damage Response: Phosphorylated p53 (e.g., at Ser15), p53
Protocol:
-
Protein Extraction:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000 for many commercially available antibodies.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through the induction of DNA damage, which subsequently triggers cell cycle arrest and apoptosis.
DNA Damage and Apoptosis Induction
This compound forms platinum-DNA adducts, primarily intrastrand and interstrand crosslinks. This damage is recognized by the cell's DNA damage response (DDR) machinery. In cells with functional p53, DNA damage leads to the stabilization and activation of p53, which can then transcriptionally activate pro-apoptotic genes like Bax. This shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade. Executioner caspases, such as caspase-3, then cleave key cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Cell Cycle Arrest
In addition to apoptosis, this compound can induce cell cycle arrest, providing time for the cell to repair DNA damage. If the damage is too severe, the cell will be directed towards apoptosis. This compound has been shown to cause arrest in the G0/G1, S, and G2/M phases of the cell cycle, depending on the cell line and experimental conditions. This arrest is mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Experimental and Logical Workflows
General Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.
References
In-Depth Technical Guide: Preclinical Pharmacodynamics and Pharmacokinetics of Lobaplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobaplatin, a third-generation platinum-based antineoplastic agent, has demonstrated significant antitumor activity in a variety of preclinical models. Developed to improve upon the efficacy and toxicity profiles of its predecessors, cisplatin and carboplatin, this compound exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of this compound in preclinical settings, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Pharmacodynamics: Unraveling the Antitumor Activity
The antitumor effect of this compound is primarily attributed to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing programmed cell death (apoptosis).[1][2]
In Vitro Cytotoxicity
This compound has shown potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Assay | Reference |
| AGS | Gastric Cancer | 6.11 ± 1.44 | MTS | [1][3] |
| MKN-28 | Gastric Cancer | 16.10 ± 0.81 | MTS | [3] |
| MKN-45 | Gastric Cancer | 1.78 ± 0.16 | MTS | |
| Y79 | Retinoblastoma | Dose-dependent inhibition observed | MTT | |
| 4T1 | Breast Cancer | Dose-dependent inhibition observed | MTS | |
| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition observed | MTS |
In Vivo Antitumor Efficacy
Preclinical studies using xenograft models, where human tumors are grown in immunocompromised mice, have consistently demonstrated the in vivo antitumor activity of this compound.
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Ishikawa | Endometrial Cancer | Not specified | Significant inhibition | |
| Y79 | Retinoblastoma | Pharmacological doses | More effective than carboplatin | |
| A549 | Non-Small Cell Lung Cancer | Not specified | Significant inhibition |
Pharmacokinetics: The Journey of this compound in Preclinical Models
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While comprehensive quantitative pharmacokinetic data for this compound in preclinical models is not extensively published, available information from studies in rats and comparative data from human trials provide valuable insights.
Key Pharmacokinetic Parameters
Pharmacokinetic parameters help in understanding the drug's behavior in the body and in designing effective dosing regimens.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Preclinical Model (Rat) | Human (Clinical Trial) | Description | Reference |
| Cmax | Data not available | 2.1 ± 0.4 µM | Maximum plasma concentration | |
| Tmax | Data not available | 3.2 ± 0.7 h | Time to reach Cmax | |
| AUC | Data not available | 4.2 ± 0.5 h·mg/L (Total Pt) | Area under the plasma concentration-time curve | |
| Half-life (t½) | Data not available | 131 ± 15 min (ultrafilterable Pt) | Time for plasma concentration to reduce by half | |
| Clearance (CL) | Data not available | 125 ± 14 mL/min/1.73 m² (ultrafilterable Pt) | Volume of plasma cleared of the drug per unit time | |
| Excretion | Primarily renal | ~74% excreted in urine within 24h | Route of elimination from the body |
Note: The majority of detailed pharmacokinetic data for this compound is derived from human clinical trials. Direct quantitative comparisons with preclinical models should be made with caution due to interspecies differences.
Experimental Protocols: A Guide to Preclinical Evaluation
Standardized and reproducible experimental protocols are crucial for the preclinical assessment of anticancer agents. Below are detailed methodologies for key in vitro and in vivo assays used in the evaluation of this compound.
In Vitro Cytotoxicity Assays
1. MTS Cell Proliferation Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Expose cells to various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µg/mL) for specific durations (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add 10-20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells.
2. MTT Cell Viability Assay
Similar to the MTS assay, the MTT assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed Y79 cells in 96-well plates at a density of 1x10^5 cells/well.
-
Drug Incubation: Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µg/ml) for 24 hours.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 2 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).
Apoptosis Detection by Flow Cytometry
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Plate 3 x 10^5 cells and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells, wash them twice with PBS.
-
Staining: Incubate the cells with Annexin V-FITC and PI for 10-15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Studies
Animal models are indispensable for evaluating the in vivo efficacy of anticancer drugs.
-
Animal Model: Utilize immunodeficient mice, such as nude mice (e.g., BALB/c nu/nu).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Y79 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume at regular intervals (e.g., every 3-4 days). Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Drug Administration: Once tumors reach a certain volume (e.g., 100-150 mm³), administer this compound intravenously at a predetermined dose and schedule. Dosing can be based on previous studies or dose-escalation experiments.
-
Efficacy Evaluation: Assess the antitumor efficacy by comparing the tumor growth in the treated group to a vehicle-treated control group. Tumor growth inhibition is a key endpoint.
-
Toxicity Monitoring: Monitor the body weight and overall health of the animals throughout the study to assess drug-related toxicity.
Signaling Pathways: The Molecular Mechanisms of this compound
This compound exerts its anticancer effects by modulating key signaling pathways that control cell survival and death.
p53-Mediated Apoptosis
Upon DNA damage induced by this compound, the tumor suppressor protein p53 is activated. Activated p53 can trigger a cascade of events leading to apoptosis, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
Caption: p53-mediated apoptotic pathway induced by this compound.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Several studies have indicated that this compound can inhibit this pathway, contributing to its antitumor effects. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Conclusion
This technical guide summarizes the key pharmacodynamic and pharmacokinetic properties of this compound in preclinical models. The data presented highlight its potent in vitro and in vivo antitumor activities, which are mediated through the induction of DNA damage and the modulation of critical signaling pathways such as p53 and PI3K/Akt/mTOR. While detailed pharmacokinetic data in preclinical animal models is an area requiring further investigation, the available information provides a solid foundation for the continued development and optimization of this compound as a promising anticancer therapeutic. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the design and execution of future preclinical studies.
References
Lobaplatin: A Deep Dive into its Mechanisms of Apoptosis Induction and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobaplatin, a third-generation platinum-based antineoplastic agent, has demonstrated significant efficacy in the treatment of various solid tumors.[1] Its cytotoxic effects are primarily attributed to its ability to form DNA adducts, leading to the inhibition of DNA replication and transcription.[2] This triggers a cascade of cellular events culminating in programmed cell death (apoptosis) and cell cycle arrest, thereby preventing the proliferation of cancer cells.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: DNA Damage and Cellular Response
Upon intracellular activation, this compound's platinum ion forms covalent bonds with the N7-position of guanine and adenine bases in the DNA, creating intrastrand and interstrand cross-links.[1] This distortion of the DNA double helix is a critical damage signal that is recognized by the cell's DNA damage response (DDR) machinery. If the DNA damage is extensive and irreparable, the cell activates pathways leading to apoptosis and cell cycle arrest to prevent the propagation of damaged genetic material.
Induction of Apoptosis: Orchestrating Programmed Cell Death
This compound instigates apoptosis through the activation of multiple, interconnected signaling pathways. A central player in this process is the tumor suppressor protein p53.
The p53-Dependent Mitochondrial (Intrinsic) Pathway
The p53 protein, often referred to as the "guardian of the genome," is stabilized and activated in response to DNA damage. Activated p53 transcriptionally upregulates the expression of pro-apoptotic proteins, most notably BAX (Bcl-2-associated X protein), while simultaneously downregulating the expression of the anti-apoptotic protein Bcl-2 (B-cell lymphoma 2). This shift in the BAX/Bcl-2 ratio is a critical determinant of the cell's fate.
An increased BAX/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (APAF-1), forming the apoptosome. This complex recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis. By suppressing the phosphorylation and activation of Akt, this compound prevents the downstream signaling that would normally inhibit apoptosis and promote cell survival. Inhibition of the PI3K/Akt pathway contributes to the pro-apoptotic environment by further influencing the expression of Bcl-2 family proteins.
The p53/ROS/p38MAPK Signaling Pathway
Recent studies have elucidated a role for reactive oxygen species (ROS) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in this compound-induced apoptosis. This compound treatment can lead to the generation of intracellular ROS. This oxidative stress, in conjunction with p53 activation, can trigger the p38MAPK signaling cascade. Activation of p38MAPK further amplifies the apoptotic signal, contributing to the execution of the apoptotic program.
Induction of Cell Cycle Arrest: Halting Cancer Cell Proliferation
In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by arresting the cell cycle at various checkpoints. The specific phase of arrest can be cell-type and concentration-dependent, with reports indicating arrest in the G0/G1, S, and G2/M phases.
G0/G1 and G1 Phase Arrest
This compound can induce G0/G1 phase arrest by modulating the expression of key cell cycle regulatory proteins. It has been shown to downregulate the expression of Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), and CDK6. This complex is essential for the phosphorylation of the Retinoblastoma (Rb) protein, a key step in the progression from G1 to S phase. By inhibiting this process, this compound prevents cells from entering the DNA synthesis phase. Furthermore, this compound can upregulate the expression of CDK inhibitors such as p21 and p27, which further block the activity of CDK/cyclin complexes.
S and G2/M Phase Arrest
In some cancer cell lines, this compound has been observed to cause an accumulation of cells in the S and G2/M phases. G2/M arrest is often associated with the downregulation of the Cyclin B1/CDK1 complex, which is critical for entry into mitosis. This compound can also decrease the expression of CDC25C, a phosphatase that activates CDK1.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 1.45 µg/mL | |
| Bel-7402 | Hepatocellular Carcinoma | Not specified, less sensitive than SMMC-7721 | |
| Hep 3B | Hepatocellular Carcinoma | Not specified, less sensitive than SMMC-7721 | |
| Huh-7 | Hepatocellular Carcinoma | Not specified, less sensitive than SMMC-7721 | |
| HepG2 | Hepatocellular Carcinoma | Similar to Huh-7 | |
| RBE | Cholangiocarcinoma | 5.26 ± 0.63 µg/mL | |
| A549 | Non-Small-Cell Lung Cancer | 5.02 ± 1.11 µM (48h) | |
| NCI-H1299 | Non-Small-Cell Lung Cancer | 18.00 ± 1.05 µM (48h) |
Table 2: Induction of Apoptosis by this compound in Bladder Cancer Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells | Reference |
| T24 | Control | 6.25% ± 0.64% | |
| T24 | This compound (8 µg/mL, 24h) | 31.25% ± 1.20% | |
| 5637 | Control | 2.5% ± 0.78% | |
| 5637 | This compound (8 µg/mL, 24h) | 14.3% ± 2.24% |
Table 3: Cell Cycle Distribution in SMMC-7721 Cells Treated with this compound (1.45 µg/mL)
| Time (hours) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| 0 | 45.31 | 22.88 | 31.81 | |
| 24 | 59.91 | 11.92 | 28.17 | |
| 36 | 56.89 | 2.83 | 40.28 | |
| 48 | 53.80 | 2.07 | 44.13 |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (containing floating cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for determining the cell cycle distribution of cells treated with this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, p53, cleaved caspase-3, PARP, Cyclin D1, CDK4, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exerts its potent anticancer effects through a multi-pronged attack on cancer cells, primarily by inducing irreparable DNA damage. This leads to the activation of intricate signaling pathways that culminate in apoptosis and cell cycle arrest. The p53-dependent mitochondrial pathway, the PI3K/Akt survival pathway, and the p53/ROS/p38MAPK pathway are all critically involved in orchestrating this compound-induced apoptosis. Concurrently, this compound's ability to halt the cell cycle at various checkpoints by modulating the expression of key regulatory proteins effectively inhibits cancer cell proliferation. A thorough understanding of these molecular mechanisms is paramount for the rational design of combination therapies and for identifying potential biomarkers to predict treatment response, ultimately paving the way for the more effective clinical application of this compound in oncology.
References
Lobaplatin's Impact on Gene Expression in Tumor Cells: A Technical Guide
Introduction
Lobaplatin is a third-generation platinum-based antineoplastic agent characterized by a 1,2-diaminomethyl-cyclobutane ligand.[1] Developed to improve the therapeutic index and overcome resistance mechanisms associated with earlier platinum compounds like cisplatin and carboplatina, this compound has demonstrated significant antitumor activity across a range of malignancies, including breast, lung, and hepatocellular carcinomas.[2][3] Its primary mechanism of action involves interaction with cellular DNA, which triggers a cascade of molecular events that profoundly alter gene expression, ultimately leading to cell cycle arrest and apoptosis.[1][2]
This technical guide provides an in-depth analysis of the molecular effects of this compound, focusing on its influence on gene expression in tumor cells. It consolidates key findings on modulated signaling pathways, presents available quantitative data, and furnishes detailed experimental protocols for researchers seeking to investigate its mechanisms.
Core Mechanism of Action: DNA Adduct Formation and Damage Response
Like other platinum-based drugs, this compound's cytotoxicity stems from its ability to form covalent adducts with DNA. After intracellular activation, the platinum ion binds to nucleophilic sites on DNA, primarily forming intrastrand cross-links between adjacent guanine bases (GG) and, to a lesser extent, between adenine and guanine bases (AG). These adducts create structural distortions in the DNA double helix, physically obstructing the machinery of DNA replication and transcription.
This DNA damage is recognized by the cell's DNA Damage Response (DDR) system. The presence of irreparable DNA adducts activates a cascade of signaling pathways designed to halt the cell cycle, allowing time for repair. However, if the damage is too extensive, these same pathways pivot to initiate programmed cell death, or apoptosis, to eliminate the compromised cell.
Impact on Gene Expression and Key Signaling Pathways
This compound orchestrates its antitumor effects by modulating several critical signaling pathways that govern cell survival, proliferation, and death. The most prominently affected are the p53-mediated apoptotic pathway and the PI3K/AKT/mTOR survival pathway.
DNA Damage, p53 Activation, and Apoptosis
The formation of DNA adducts by this compound is a potent stress signal that leads to the activation of the tumor suppressor protein p53. Activated p53 functions as a transcription factor that upregulates the expression of genes involved in cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: p53 transcriptionally activates the CDK inhibitor p21, which binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1 and G2/M phases. This provides the cell an opportunity to repair DNA damage.
-
Induction of Apoptosis: If the damage is irreparable, p53 promotes apoptosis by altering the expression of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic members like Bax and downregulates the expression of anti-apoptotic members like Bcl-2 . This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9, Caspase-3), culminating in apoptosis. This compound treatment consistently results in the cleavage and activation of Poly(ADP-ribose) polymerase (PARP), a key substrate of activated Caspase-3 and a hallmark of apoptosis.
References
A Technical Guide to the Initial Antitumor Activity Spectrum of Lobaplatin
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the initial preclinical and early clinical findings on the antitumor activity of Lobaplatin, a third-generation platinum-based chemotherapeutic agent. It details the compound's mechanism of action, its efficacy across various cancer types as demonstrated in vitro and in vivo, and the experimental methodologies employed in these foundational studies.
Introduction
This compound (1,2-diamminomethyl-cyclobutane-platinum(II) lactate) is a third-generation platinum analogue developed to improve upon the therapeutic index and toxicity profile of earlier compounds like cisplatin and carboplatin.[1][2] Approved in China for treating advanced breast cancer, small-cell lung cancer (SCLC), and chronic myeloid leukemia (CML), its development was driven by the need for agents with a broader spectrum of activity, reduced toxicity, and the ability to overcome resistance to first and second-generation platinum drugs.[1][3][4] Initial studies have explored its efficacy in a wide range of solid tumors, including those of the breast, lung, esophagus, and ovaries.
Mechanism of Action
Like other platinum-based drugs, this compound functions as a DNA alkylating agent. It is administered as a prodrug and is hydrolyzed in the body to form a reactive platinum complex. This active form then creates covalent bonds with DNA, primarily forming intra-strand cross-links between adjacent guanine-guanine (GG) or guanine-adenine (GA) bases. These DNA adducts distort the double helix structure, which in turn inhibits DNA replication and transcription, ultimately triggering a cascade of cellular responses that lead to cell cycle arrest and programmed cell death (apoptosis). A key feature of this compound is its potential to circumvent common resistance pathways that affect cisplatin and carboplatin, suggesting a more durable response in some patients.
In Vitro Antitumor Activity
Initial in vitro studies have demonstrated this compound's cytotoxic effects against a broad spectrum of human cancer cell lines. Its potency is often comparable or superior to that of cisplatin and carboplatin.
Cytotoxicity Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the IC50 values for this compound in various cancer cell lines as reported in initial studies.
| Cancer Type | Cell Line(s) | IC50 Value(s) | Citation |
| Gastric Cancer | AGS | 6.11 ± 1.44 µg/mL | |
| MKN-28 | 16.10 ± 0.81 µg/mL | ||
| MKN-45 | 1.78 ± 0.16 µg/mL | ||
| Non-Small-Cell Lung | Variety of NSCLC cells | Mean IC50 of 2.5 µmol/L | |
| Ovarian Cancer | Variety of ovarian cells | 0.9 to 13.8 µmol/L | |
| Hepatocellular Carcinoma | 5 HCC cell lines | 1.45 to 5.22 µg/mL | |
| Breast Cancer (TNBC) | HCC 1806, HCC 1937 | Substantial cytotoxic effects observed |
Experimental Protocols: In Vitro Assays
The quantitative data on this compound's in vitro activity were generated using a variety of standard experimental protocols.
-
Cell Viability Assays : To determine cytotoxicity and IC50 values, researchers employed several methods. The Sulforhodamine B (SRB) assay was used for non-small-cell lung cancer and ovarian cancer cells. For gastric cancer cells, the MTS assay was utilized, while the MTT assay was applied to retinoblastoma and colorectal carcinoma cell lines. The CCK-8 assay was also used in studies on NSCLC cells.
-
Apoptosis Assays : The induction of apoptosis is a primary outcome of this compound treatment. This was commonly assessed using flow cytometry to quantify apoptotic cells. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays were also used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Cycle Analysis : The effect of this compound on cell cycle progression was investigated using flow cytometry to analyze the distribution of cells in different phases (G1, S, G2/M).
Induction of Apoptosis and Cell Cycle Arrest
This compound's cytotoxic activity is mediated primarily through the induction of apoptosis and disruption of the cell cycle.
-
Apoptosis : Studies show that this compound activates apoptotic pathways in various cancer cells. In gastric cancer, it upregulates p53, indicating the involvement of the p53-dependent apoptotic pathway. In colorectal cancer cells, this compound has been shown to up-regulate caspases-8, -9, and -3, key executioners of apoptosis. While apoptosis is the main cell death mechanism, some evidence suggests that caspase-independent mechanisms and necroptosis may also play a minor role.
-
Cell Cycle Arrest : this compound has been observed to induce cell cycle arrest, though the specific phase can vary between cell types. In non-small-cell lung cancer, it caused S-phase arrest, while in other NSCLC studies, a G2/M arrest was noted. An S-phase arrest was also reported in colorectal cancer cells. This arrest prevents cancer cells from proceeding through division, contributing to the drug's anti-proliferative effect.
In Vivo Antitumor Activity
The antitumor efficacy of this compound has been validated in preclinical animal models, primarily using human tumor xenografts in immunodeficient mice.
Efficacy in Xenograft Models
In vivo studies have consistently shown that this compound significantly inhibits tumor growth.
| Cancer Type | Xenograft Model | Key Findings | Citation |
| Non-Small-Cell Lung | A549 xenografts | Combination with 125I radiation enhanced tumor growth inhibition more effectively than single treatment. | |
| Ovarian Cancer | Platinum-resistant xenografts | Exhibited significant antitumor activity alone or in combination with docetaxel. | |
| Retinoblastoma | Y79 xenografts | More effective than carboplatin in controlling tumor growth in vivo. |
Experimental Protocols: In Vivo Studies
-
Animal Models : The most commonly used models are BALB/c (nu/nu) nude mice, which are immunodeficient and thus can host human tumor xenografts.
-
Xenograft Establishment : Human cancer cells (e.g., A549, SK-MES-1, Y79) are inoculated subcutaneously into the flank of the mice.
-
Treatment Regimen : Once tumors reach a specified volume (e.g., ~100 mm³), mice are randomized into control and treatment groups. This compound is typically administered intravenously (IV).
-
Efficacy Measurement : Antitumor activity is assessed by measuring tumor volume at regular intervals. A common formula used is: Tumor Volume = (length × width²)/2. The therapeutic effect can be expressed as the ratio of tumor volume in the treated group versus the control group (T/C %).
Early Clinical Investigations
Following promising preclinical results, this compound has undergone Phase I and II clinical trials for various solid tumors. Phase I trials were designed to determine the maximum tolerated dose (MTD) and dose-limiting toxicities, often in combination with other agents like docetaxel for patients with solid tumors that had progressed after initial chemotherapy. These early trials established a recommended dose for single-agent therapy and provided initial evidence of its activity in humans, paving the way for its approval and use in treating breast cancer, SCLC, and CML.
Conclusion
Initial reports collectively establish this compound as a potent third-generation platinum agent with a broad spectrum of antitumor activity. Its efficacy has been demonstrated in vitro across numerous cancer cell lines, including those of the lung, breast, stomach, and ovaries. The primary mechanism involves the formation of DNA adducts, leading to cell cycle arrest and apoptosis through p53-dependent and caspase-mediated pathways. In vivo studies using xenograft models have confirmed its significant tumor growth inhibition, including in platinum-resistant models. These foundational preclinical findings provided a strong rationale for the clinical development of this compound as a valuable therapeutic option in oncology.
References
- 1. This compound: D 19466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. A phase I clinical trial of dose escalation of this compound in combination with fixed-dose docetaxel for the treatment of human solid tumours that had progressed following chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Lobaplatin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cancer cell lines for the study of Lobaplatin efficacy. Detailed protocols for key experimental assays are included to ensure reproducible and reliable results.
Introduction to this compound
This compound is a third-generation platinum-based antineoplastic agent.[1][2][3] Its mechanism of action, similar to other platinum compounds, involves the formation of DNA adducts, leading to the inhibition of DNA synthesis and repair, and ultimately inducing apoptosis (programmed cell death) in cancer cells.[1] this compound has demonstrated a broad spectrum of antitumor activity and has been investigated in various malignancies, including breast, lung, ovarian, gastric, and bladder cancers. It has also shown potential in overcoming resistance to other platinum-based drugs like cisplatin and carboplatin.
Recommended Cell Lines for this compound Efficacy Studies
The selection of an appropriate cancer cell line is critical for obtaining relevant and translatable results. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a benchmark for their sensitivity to the drug.
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Incubation Time (hours) | Assay Method |
| Gastric Cancer | AGS | 6.11 ± 1.44 | 72 | MTS |
| MKN-28 | 16.10 ± 0.81 | 72 | MTS | |
| MKN-45 | 1.78 ± 0.16 | 72 | MTS | |
| Non-Small Cell Lung Cancer | A549 | 7.867 | 72 | CCK-8 |
| H1975 | 2.119 | 72 | CCK-8 | |
| H157 | 2.907 | 72 | CCK-8 | |
| Bladder Cancer | T24 | Not explicitly stated, but dose-dependent reduction in viability shown | 24, 48, 72 | CCK-8 |
| 5637 | Not explicitly stated, but dose-dependent reduction in viability shown | 24, 48, 72 | CCK-8 | |
| Ovarian Cancer | A2780 | - | - | SRB |
| SKOV3 | - | - | SRB | |
| OVCAR-3 | - | - | SRB | |
| IGROV-1 | - | - | SRB | |
| TOV-21G | - | - | SRB | |
| ES-2 | - | - | SRB | |
| A2780cis (Cisplatin-resistant) | - | - | SRB | |
| Retinoblastoma | Y79 | Dose-dependent inhibition observed | 72 | - |
Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, seeding density, and assay methodology. It is recommended to determine the IC50 value for each cell line under your specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound efficacy are provided below.
Cell Viability and Cytotoxicity Assay (CCK-8/MTT/SRB)
This protocol outlines the general procedure for determining the cytotoxic effects of this compound on cancer cell lines using common colorimetric assays.
Principle: These assays measure cell viability based on metabolic activity (MTT, CCK-8) or cellular protein content (SRB). A decrease in the signal indicates a reduction in viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (Note: Do not dissolve in DMSO or sodium chloride solution as this can lead to inactivation)
-
96-well plates
-
CCK-8, MTT, or SRB assay reagents
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals.
-
For SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Solubilize the bound dye with Tris base.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, 570 nm for MTT, 515 nm for SRB).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating with this compound for the desired time. Collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Logic of Apoptosis Detection via Flow Cytometry
Caption: Interpreting apoptosis assay results.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Collection: Harvest cells after treatment with this compound.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and other signaling pathways.
Principle: Proteins are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific antibodies to detect the proteins of interest.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Signaling Pathways Implicated in this compound Efficacy
This compound has been shown to induce apoptosis through the modulation of various signaling pathways. One of the key pathways identified is the PI3K/Akt pathway .
References
Application Notes and Protocols for Establishing Lobaplatin Dose-Response Curves in Non-Small Cell Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing dose-response curves for Lobaplatin in non-small cell lung cancer (NSCLC) cell lines. The protocols outlined below detail methods for assessing cell viability and long-term survival, as well as for investigating the molecular mechanisms underlying this compound's cytotoxic effects.
Introduction to this compound and its Mechanism of Action
This compound is a third-generation platinum-based chemotherapeutic agent.[1][2] Like other platinum drugs, its primary mechanism of action involves the formation of DNA adducts, which are cross-links within and between DNA strands.[3] This damage disrupts DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[3][4] In NSCLC, this compound has been shown to influence key signaling pathways, including the p53/ROS/p38MAPK and PI3K/AKT/mTOR pathways, to exert its anti-tumor effects.
Key Experiments and Protocols
To establish a comprehensive dose-response profile for this compound in NSCLC cells, a series of experiments are recommended. These include short-term viability assays, long-term clonogenic survival assays, and mechanistic studies to confirm the mode of action.
Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture NSCLC cells (e.g., A549, H1975, H157) in appropriate culture medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium without this compound).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
From this curve, determine the IC50 value, which is the concentration of this compound required to inhibit cell growth by 50%.
-
Evaluation of Long-Term Survival with the Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony. This assay is considered the gold standard for measuring the cytotoxic effects of therapeutic agents as it evaluates long-term reproductive cell death.
Protocol: Clonogenic Assay
-
Cell Preparation and Seeding:
-
Prepare a single-cell suspension of NSCLC cells.
-
Count the cells and seed a predetermined number of cells (e.g., 200-1000 cells) into 6-well plates or 10 cm dishes. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Allow the cells to attach for 24 hours.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days at 37°C and 5% CO₂ until visible colonies (defined as a cluster of at least 50 cells) are formed in the control plates.
-
-
Fixation and Staining:
-
Remove the medium and gently wash the plates with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) or 4% paraformaldehyde for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 2 hours.
-
Carefully wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each plate.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
Plot the surviving fraction against the this compound concentration to generate a dose-response curve for long-term survival.
-
Mechanistic Studies: Western Blotting for Apoptosis Markers
To confirm that this compound induces apoptosis in NSCLC cells, Western blotting can be used to detect key proteins involved in the apoptotic pathways. This technique allows for the specific detection and quantification of proteins such as cleaved caspases and PARP.
Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis and Protein Extraction:
-
Plate NSCLC cells and treat them with this compound at the determined IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved Caspase-3, cleaved Caspase-9, cleaved PARP, Bax, and Bcl-2. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control. An increase in the levels of cleaved caspases and cleaved PARP, and an increased Bax/Bcl-2 ratio, are indicative of apoptosis induction.
-
Data Presentation
Quantitative data from the dose-response experiments should be summarized in clear and structured tables for easy comparison.
| Cell Line | Assay | Parameter | This compound Concentration (µM) | Result |
| A549 | MTT Assay (72h) | IC50 | 7.87 | |
| H1975 | MTT Assay (72h) | IC50 | 2.12 | |
| H157 | MTT Assay (72h) | IC50 | 2.91 | |
| A549 | Clonogenic Assay | SF at 2µM | Data to be determined | |
| H1975 | Clonogenic Assay | SF at 2µM | Data to be determined | |
| H157 | Clonogenic Assay | SF at 2µM | Data to be determined |
Note: The IC50 values are examples from the literature and will need to be determined experimentally for your specific cell lines and conditions.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.
This compound-Induced Apoptosis Signaling Pathway in NSCLC
Caption: this compound-induced p53-mediated apoptosis pathway in NSCLC.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for generating a dose-response curve using the MTT assay.
Logical Relationship of Key Experimental Outcomes
Caption: Relationship between this compound treatment and experimental outcomes.
References
- 1. Enhancing this compound sensitivity in lung adenocarcinoma through inhibiting LDHA-targeted metabolic pathways | PLOS One [journals.plos.org]
- 2. This compound Enhances Radioactive 125I Seed-Induced Apoptosis and Anti-Proliferative Effect in Non-Small Cell Lung Cancer by Suppressing the AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound-Induced Apoptosis Requires p53-Mediated p38MAPK Activation Through ROS Generation in Non-Small-Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Detection of Lobaplatin-Induced DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the principal methodologies used to detect and quantify DNA adducts formed by the platinum-based anticancer agent, Lobaplatin. Understanding the formation and repair of these adducts is crucial for elucidating the drug's mechanism of action, developing biomarkers for therapeutic efficacy, and investigating mechanisms of drug resistance.
Introduction to this compound and DNA Adducts
This compound, a third-generation platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily through the formation of covalent adducts with DNA. Upon entering the cell, the lactate ligand of this compound is displaced, allowing the platinum atom to bind to the N7 positions of purine bases, predominantly guanine. This binding leads to the formation of various adducts, with the most common being 1,2-intrastrand crosslinks between adjacent guanines (Pt-GG) and between a guanine and an adjacent adenine (Pt-AG). These adducts distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger programmed cell death (apoptosis). The accurate detection and quantification of these adducts are therefore essential for preclinical and clinical research.
Key Detection Methodologies
Several analytical techniques can be employed to detect this compound-induced DNA adducts. The choice of method often depends on the required sensitivity, specificity, and the nature of the biological matrix. The most prominent methods include:
-
³²P-Postlabeling Assay: A highly sensitive method for the detection of specific adduct types, particularly Pt-GG and Pt-AG intrastrand crosslinks.
-
Immunoassays (ELISA & Immunocytochemistry): These methods utilize antibodies that specifically recognize the conformational changes in DNA induced by platinum adducts.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive elemental analysis technique used to quantify the total amount of platinum bound to DNA. When coupled with High-Performance Liquid Chromatography (HPLC), it can also be used to quantify specific adducts.
-
Atomic Absorption Spectroscopy (AAS): A technique for measuring the total platinum content bound to DNA, often used for in vitro studies with higher adduct levels.
Quantitative Data Summary
The following table summarizes the quantitative aspects of the different methods used for detecting platinum-DNA adducts, including those from this compound.
| Method | Typical Sensitivity | Quantitative Measurement | Throughput | Key Advantages | Limitations |
| ³²P-Postlabeling Assay | 1 adduct per 10⁷ - 10¹⁰ nucleotides[1][2][3] | Relative or absolute quantification of specific adducts (Pt-GG, Pt-AG) | Low to Medium | High sensitivity, requires small amounts of DNA[2][4] | Technically demanding, involves handling of radioactivity, does not measure all adduct types |
| Immunoassays (ELISA, ICC) | ~1 adduct per 10⁶ bases | Relative quantification of total immunologically reactive adducts | High (ELISA), Medium (ICC) | High throughput (ELISA), allows for single-cell analysis (ICC) | Antibody cross-reactivity with different adduct types can be a limitation, may not be strictly quantitative |
| ICP-MS | fmol/µg DNA | Absolute quantification of total platinum bound to DNA | Medium | Very high sensitivity and specificity for platinum, can be coupled with HPLC for adduct speciation | Does not provide structural information on its own, requires specialized equipment |
| AAS | ng of Pt | Absolute quantification of total platinum bound to DNA | Medium | Relatively simple and robust for total platinum quantification | Lower sensitivity compared to ICP-MS, not suitable for detecting very low adduct levels in clinical samples |
Experimental Protocols
³²P-Postlabeling Assay for this compound-DNA Adducts
This protocol is adapted from established methods for platinum-DNA adducts and is applicable to this compound.
Objective: To quantify the major intrastrand crosslinks (Pt-GG and Pt-AG) formed by this compound.
Principle: DNA is enzymatically digested to nucleotides. The platinated dinucleotides are isolated, and the platinum is removed (deplatination). The resulting dinucleoside monophosphates are then radiolabeled with ³²P and separated by chromatography.
Materials:
-
DNA sample (1-10 µg)
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Strong cation-exchange cartridges
-
Sodium cyanide (NaCN) solution (0.2 M)
-
Sep-pak C18 cartridges
-
T4 Polynucleotide Kinase (PNK)
-
[γ-³²P]ATP
-
TLC plates or HPLC system
-
Phosphorimager or scintillation counter
Procedure:
-
DNA Digestion:
-
Digest 1-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment:
-
Adjust the pH of the DNA digest to ~3.0.
-
Apply the digest to a strong cation-exchange column to isolate the positively charged platinum adducts.
-
Elute the adducts.
-
-
Deplatination:
-
Treat the enriched adduct fraction with 0.2 M NaCN to remove the platinum moiety from the dinucleotides. This step is crucial as platinated dinucleotides are poor substrates for T4 PNK.
-
-
Cyanide Removal:
-
Remove the excess cyanide using a Sep-pak C18 cartridge. The resulting eluate contains the deplatinate dinucleoside monophosphates (GpG and ApG).
-
-
³²P-Postlabeling:
-
Incubate the deplatinate dinucleotides with [γ-³²P]ATP and T4 Polynucleotide Kinase to label the 5'-hydroxyl end.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled dinucleotides using two-dimensional thin-layer chromatography (TLC) or by HPLC.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography or phosphorimaging.
-
Quantify the radioactivity of the spots corresponding to GpG and ApG and calculate the adduct levels relative to the total amount of DNA.
-
Immunochemical Detection of this compound-DNA Adducts
This protocol describes a general approach for immunocytochemistry (ICC) and can be adapted for an Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To visualize and quantify this compound-DNA adducts in situ (ICC) or in isolated DNA (ELISA).
Principle: An antibody that recognizes platinum-DNA adducts is used to bind to the adducts in fixed cells or immobilized DNA. A secondary antibody conjugated to a fluorescent molecule or an enzyme is then used for detection and quantification. An antiserum, NKI-A59, has been shown to recognize adducts induced by this compound.
Materials:
-
Cells treated with this compound
-
Fixation solution (e.g., methanol/acetone)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with bovine serum albumin)
-
Primary antibody against platinum-DNA adducts (e.g., NKI-A59)
-
Fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-rabbit IgG)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33258)
-
Fluorescence microscope
Procedure (Immunocytochemistry):
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or in chamber slides and allow them to attach.
-
Treat the cells with the desired concentrations of this compound for a specified duration.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative.
-
Permeabilize the cells to allow antibody entry.
-
-
Blocking:
-
Incubate the cells with blocking buffer to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody diluted in blocking buffer.
-
Wash the cells extensively with PBS.
-
Incubate with the fluorescently-labeled secondary antibody.
-
-
Counterstaining and Mounting:
-
Wash the cells with PBS.
-
Stain the nuclei with a DNA-specific dye like DAPI or Hoechst 33258.
-
Mount the coverslips onto microscope slides.
-
-
Microscopy and Image Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the fluorescent signal from the adducts and the nuclear counterstain.
-
Use image analysis software to quantify the fluorescence intensity within the nuclei, which correlates with the level of DNA adducts.
-
HPLC-ICP-MS for this compound-DNA Adducts
Objective: To achieve separation and highly sensitive quantification of specific this compound-DNA adducts.
Principle: DNA is enzymatically digested to release the adducts. The digest is then injected into an HPLC system to separate the different adducts based on their physicochemical properties. The eluent from the HPLC is directly introduced into an ICP-MS, which detects and quantifies the platinum in each separated peak with very high sensitivity.
Materials:
-
DNA sample
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase) to produce nucleosides.
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
ICP-MS instrument
Procedure:
-
DNA Extraction and Digestion:
-
Isolate DNA from cells or tissues treated with this compound.
-
Perform a complete enzymatic digestion of the DNA to single nucleosides or nucleotides.
-
-
HPLC Separation:
-
Inject the digested sample into the HPLC system.
-
Separate the components of the digest using a gradient elution program. The mobile phase composition is optimized to resolve the different DNA adducts from unmodified nucleosides.
-
-
ICP-MS Detection:
-
The eluent from the HPLC column is continuously nebulized into the plasma of the ICP-MS.
-
The ICP-MS is set to monitor platinum isotopes (e.g., ¹⁹⁵Pt).
-
-
Data Analysis:
-
A chromatogram is generated, showing the intensity of the platinum signal over time.
-
The peaks corresponding to the different this compound-DNA adducts are identified based on their retention times (determined using standards if available).
-
The area under each peak is integrated to quantify the amount of platinum, and thus the amount of each specific adduct.
-
Conclusion
The detection of this compound-induced DNA adducts is a critical component of research into its pharmacological properties. The ³²P-postlabeling assay offers unparalleled sensitivity for specific intrastrand adducts, while immunoassays provide a higher-throughput alternative and the ability to visualize adducts at the single-cell level. For absolute quantification of total platinum binding and specific adducts, ICP-MS, particularly when coupled with HPLC, stands out as a powerful and precise technique. The selection of the most appropriate method will be guided by the specific research question, the required level of sensitivity, and the available resources.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Lobaplatin Combination Therapy with Taxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobaplatin is a third-generation platinum-based antineoplastic agent that exerts its cytotoxic effects by forming DNA adducts, leading to the inhibition of DNA replication and transcription and ultimately inducing cell apoptosis.[1] Taxanes, such as paclitaxel and docetaxel, are microtubule-stabilizing agents.[2] They bind to β-tubulin, promoting microtubule assembly and stability, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]
The combination of this compound with taxanes has shown synergistic antitumor effects in various cancers, including ovarian, gastric, and lung cancer.[4] The rationale for this combination lies in their distinct but complementary mechanisms of action. Taxane-induced G2/M arrest may sensitize cancer cells to the DNA-damaging effects of this compound. Furthermore, studies suggest that taxanes can modulate signaling pathways, such as the PI3K/Akt pathway, which is implicated in chemoresistance, potentially enhancing the efficacy of platinum-based drugs.
These application notes provide a comprehensive experimental framework for preclinical evaluation of this compound and taxane combination therapy, from initial in vitro cytotoxicity screening to in vivo efficacy studies. Detailed protocols for key assays are provided to ensure reproducibility and accurate data interpretation.
Data Presentation: Summarizing Quantitative Data
Clear and concise presentation of quantitative data is crucial for evaluating the synergistic potential of this compound and taxane combinations. The following tables provide a template for summarizing key experimental findings.
Table 1: In Vitro Cytotoxicity of Single Agents
| Cell Line | Drug | IC50 (µM)a | IC25 (µM)b |
| Gastric Cancer | |||
| SGC-7901 | This compound | Value | 1.97 ± 0.17 µg/ml |
| SGC-7901 | Paclitaxel | Value | 1.98 ± 0.19 ng/ml |
| Ovarian Cancer | |||
| Cell Line A | This compound | Value | Value |
| Cell Line A | Docetaxel | Value | Value |
| Cell Line B | This compound | Value | Value |
| Cell Line B | Docetaxel | Value | Value |
| Lung Cancer | |||
| Cell Line C | This compound | Value | Value |
| Cell Line C | Paclitaxel | Value | Value |
aIC50: The concentration of a drug that inhibits cell growth by 50%. bIC25: The concentration of a drug that inhibits cell growth by 25%.
Table 2: Synergy Analysis of this compound and Taxane Combination
| Cell Line | Combination | Molar Ratio | Combination Index (CI)c at Fa=0.5 | Interpretation |
| Gastric Cancer | ||||
| SGC-7901 | This compound + Paclitaxel | e.g., 1:1 | <0.95 | Synergy |
| Ovarian Cancer | ||||
| Cell Line A | This compound + Docetaxel | e.g., 1:1 | Value | Synergy/Additive/Antagonism |
| Cell Line B | This compound + Docetaxel | e.g., 1:1 | Value | Synergy/Additive/Antagonism |
| Lung Cancer | ||||
| Cell Line C | This compound + Paclitaxel | e.g., 1:1 | Value | Synergy/Additive/Antagonism |
cCombination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Effects of Combination Therapy on Apoptosis and Cell Cycle
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| e.g., SGC-7901 | Control | Value | Value |
| This compound (IC25) | Value | Value | |
| Paclitaxel (IC25) | Value | 74.54 ± 0.92 | |
| Combination | Value | 31.22 ± 0.96 | |
| e.g., Ovarian Cancer Cell Line A | Control | Value | Value |
| This compound (IC50) | Value | Value | |
| Docetaxel (IC50) | Value | Value | |
| Combination | Value | Value |
Table 4: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| e.g., SGC-7901 | Vehicle Control | Value | - |
| This compound (X mg/kg) | Value | Value | |
| Paclitaxel (Y mg/kg) | Value | Value | |
| Combination (X + Y mg/kg) | Value | Value | |
| e.g., Ovarian Cancer PDX | Vehicle Control | Value | - |
| This compound (X mg/kg) | Value | Value | |
| Docetaxel (Y mg/kg) | Value | Value | |
| Combination (X + Y mg/kg) | Value | Value |
Experimental Protocols
In Vitro Cytotoxicity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and Taxane (Paclitaxel or Docetaxel) stock solutions
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000–20,000 cells/well in 200 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound, taxane, and their combination at a fixed molar ratio for 72-96 hours. Include untreated and vehicle-treated controls.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Determine the IC50 values for each drug and the Combination Index (CI) using software like CompuSyn.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and Taxane
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed 1 x 106 cells in 6-well plates and treat with this compound, taxane, or the combination at predetermined concentrations (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 106 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and Taxane
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide/RNase A staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with the drugs as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Resuspend the cell pellet in 400 µL of PBS and fix by adding the cell suspension dropwise into 1 mL of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect changes in the expression and activation of key proteins involved in apoptosis and relevant signaling pathways.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse treated and control cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are used to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cells or patient tumor tissue
-
Matrigel (optional)
-
This compound and Taxane formulations for injection
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells (mixed with Matrigel if necessary) or small fragments of patient tumor tissue into the flanks of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (vehicle control, this compound alone, taxane alone, combination). Administer drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot tumor growth curves and calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Visualization of Pathways and Workflows
Signaling Pathways
dot
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vivo Xenograft Models: Testing Lobaplatin Antitumor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobaplatin is a third-generation platinum-based chemotherapeutic agent demonstrating a broad spectrum of antitumor activity.[1][2] As an alkylating agent, its primary mechanism of action involves the formation of DNA adducts, which leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][4] Notably, this compound has shown efficacy in overcoming resistance to other platinum drugs like cisplatin and carboplatin.[5] Preclinical evaluation of this compound's antitumor effects heavily relies on in vivo xenograft models, which provide a valuable platform to assess efficacy, toxicity, and pharmacodynamics in a living system.
These application notes provide detailed protocols for establishing and utilizing subcutaneous xenograft models to test the antitumor effects of this compound. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in designing and executing robust preclinical studies.
Data Presentation: this compound Antitumor Efficacy in Xenograft Models
The following tables summarize quantitative data from preclinical studies investigating the antitumor effects of this compound in various cancer xenograft models.
Table 1: Antitumor Effect of this compound on Endometrial Cancer Xenografts (Ishikawa Cells)
| Treatment Group | Mean Tumor Volume (cm³) ± SD | Mean Tumor Weight (g) ± SD | T/C (%)* |
| Control | 1.625 ± 0.283 | - | - |
| This compound | 0.706 ± 0.071 | - | 43.45 |
*T/C (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100. A lower T/C value indicates greater antitumor activity. *Data extracted from a study on Ishikawa endometrial cancer cells xenografts.
Table 2: Antitumor Effect of this compound on Triple-Negative Breast Cancer Xenografts (MDA-MB-468 Cells)
| Treatment Group | Mean Tumor Volume (mm³) ± SD |
| Vehicle | 567.6 ± 126.2 |
| This compound | 302.7 ± 131.6 |
| This compound + Gemcitabine | 207.7 ± 83.94 |
*Data from a study on MDA-MB-468 triple-negative breast cancer cell xenografts. The combination of this compound and gemcitabine showed a slightly better inhibitory effect than this compound alone.
Table 3: Antitumor Effect of this compound in Combination with 125I Seed Irradiation on Non-Small Cell Lung Cancer Xenografts (A549 Cells)
| Treatment Group | Endpoint Tumor Volume (relative) |
| 125I Single Treatment | ~1.5 |
| 125I + this compound | ~0.5 |
*Data is estimated from graphical representations in the cited study and indicates that the combination of this compound and 125I seed irradiation restrained tumor growth more effectively than 125I treatment alone.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Human Cancer Xenograft Model
This protocol outlines the essential steps for establishing a subcutaneous tumor xenograft model using human cancer cell lines in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., A549, Ishikawa, PC-3)
-
Appropriate complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
6- to 8-week-old female athymic nude mice (or other appropriate immunodeficient strain)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments
Procedure:
-
Cell Culture:
-
Culture the selected human cancer cell line in the appropriate complete medium in a humidified incubator at 37°C and 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
-
Cell Preparation for Implantation:
-
Harvest cells by trypsinization.
-
Wash the cells twice with sterile PBS by centrifugation (e.g., 1000 rpm for 5 minutes).
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL). Keep cells on ice to maintain viability.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the hair from the injection site (typically the right flank).
-
Disinfect the injection site with 70% ethanol or povidone-iodine.
-
Gently lift the skin and subcutaneously inject the cell suspension (100-200 µL) using a 1 mL syringe with a 27-30 gauge needle.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. This can take several days to a few weeks depending on the cell line.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the health and body weight of the mice regularly.
-
Treatment can typically commence when tumors reach a mean volume of 100-150 mm³.
-
Protocol 2: Administration of this compound and Efficacy Evaluation
This protocol describes the administration of this compound to tumor-bearing mice and the subsequent evaluation of its antitumor efficacy.
Materials:
-
This compound for injection
-
Sterile vehicle for reconstitution (e.g., sterile water for injection, 0.9% saline)
-
Syringes and needles for administration (e.g., 27-30 gauge for intravenous or intraperitoneal injection)
-
Calipers
-
Analytical balance
Procedure:
-
Animal Grouping and Randomization:
-
Once tumors have reached the desired size, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
-
This compound Preparation and Administration:
-
Reconstitute this compound according to the manufacturer's instructions to the desired stock concentration. Further dilute with the vehicle to the final dosing concentration.
-
Administer this compound to the treatment group via the desired route (e.g., intravenous, intraperitoneal). The dosage and schedule will depend on the specific study design and previous reports. A common dose for preclinical studies is in the range of 2-5 mg/kg.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Efficacy Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Study Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Analyze the data statistically to determine the significance of the observed antitumor effects.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. This includes minimizing animal suffering, using the minimum number of animals required for statistically significant results, and defining humane endpoints.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its antitumor effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Overview of this compound's mechanism of action and affected signaling pathways.
This compound-induced DNA damage activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. Furthermore, studies have shown that this compound can inhibit the pro-survival PI3K/Akt/mTOR pathway. In specific cancer types, this compound has been found to impair androgen receptor (AR) and ERG signaling in prostate cancer and inhibit the E2F1/Cdc25a/Cdk2 pathway in retinoblastoma.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates a typical experimental workflow for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model.
Caption: Standard workflow for this compound efficacy testing in xenograft models.
This workflow provides a systematic approach from initial cell culture to the final analysis of antitumor efficacy, ensuring reproducibility and reliability of the experimental results.
Conclusion
In vivo xenograft models are indispensable tools for the preclinical evaluation of anticancer agents like this compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively design and conduct studies to investigate the antitumor properties of this compound. Adherence to detailed methodologies and ethical guidelines is crucial for generating high-quality, reproducible data that can inform clinical development. The visualization of key signaling pathways and experimental workflows further aids in understanding the mechanism of action and in the systematic execution of these preclinical studies.
References
- 1. Comparison of the therapeutic effects of this compound and carboplatin on retinoblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Lobaplatin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis induced by the third-generation platinum-based chemotherapeutic agent, Lobaplatin, using flow cytometry. The protocols and data presented are intended to assist researchers in designing, executing, and interpreting experiments to evaluate the apoptotic effects of this compound on cancer cells.
Introduction to this compound and Apoptosis
This compound is a platinum-based antineoplastic agent that exerts its cytotoxic effects primarily by inducing DNA damage in cancer cells.[1][2] The drug forms covalent bonds with DNA, creating intra- and inter-strand crosslinks that disrupt DNA replication and transcription.[1][2][3] This irreparable DNA damage triggers a cascade of cellular responses, including cell cycle arrest and the activation of intrinsic apoptotic pathways, ultimately leading to programmed cell death. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis by identifying changes in the plasma membrane that occur during this process.
Mechanism of this compound-Induced Apoptosis
This compound treatment initiates a series of events culminating in apoptosis. The formation of DNA adducts by this compound activates DNA damage response (DDR) pathways. If the DNA damage is too extensive to be repaired, tumor suppressor proteins like p53 are activated, which in turn modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. An increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Quantitative Analysis of Apoptosis
The following tables summarize the apoptotic effects of this compound on various cancer cell lines as determined by flow cytometry.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| RBE | Cholangiocarcinoma | ~5.26 ± 0.63 |
Table 2: Percentage of Apoptotic Cells After this compound Treatment
| Cell Line | Cancer Type | This compound Concentration (mg/L) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) | Reference |
| MCF-7 | Breast Cancer | 0 (Control) | 24 | 4.22 ± 0.12 | |
| MCF-7 | Breast Cancer | 5 | 24 | 13.20 ± 1.22 | |
| MCF-7 | Breast Cancer | 10 | 24 | 16.73 ± 2.10 | |
| MCF-7 | Breast Cancer | 50 | 24 | 34.0 ± 1.35 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, RBE) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentrations with fresh culture medium.
-
Treatment: Remove the existing medium from the cell culture plates and replace it with the medium containing various concentrations of this compound. Include an untreated control group with fresh medium only.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a widely used method for detecting apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Caption: Experimental workflow for apoptosis analysis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the this compound treatment period, collect both the floating cells (from the culture medium) and the adherent cells. To detach adherent cells, gently wash with PBS and use a mild dissociation agent like trypsin-EDTA. Combine the floating and adherent cells for each sample.
-
Washing: Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.
Data Interpretation
The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The cell populations can be categorized into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
The percentage of cells in each quadrant should be quantified to determine the apoptotic effect of this compound at different concentrations and time points.
References
Application Notes and Protocols for Administering Lobaplatin in Animal Studies for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Lobaplatin, a third-generation platinum-based chemotherapeutic agent, in preclinical animal models of cancer. The protocols and data presented are intended to facilitate the design and execution of in vivo studies to evaluate the efficacy and toxicity of this compound.
Mechanism of Action
This compound is a DNA alkylating agent that exerts its anticancer effects by forming covalent adducts with DNA, primarily creating intrastrand and interstrand cross-links.[1][2] This damage to DNA disrupts essential cellular processes such as replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[3] The cytotoxic effects of this compound are often mediated through the activation of key signaling pathways, including the p53 and c-myc pathways, which are critical regulators of cell proliferation and apoptosis.[2][4]
Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| AGS | Gastric Cancer | 6.11 ± 1.44 |
| MKN-28 | Gastric Cancer | 16.10 ± 0.81 |
| MKN-45 | Gastric Cancer | 1.78 ± 0.16 |
| Y79 | Retinoblastoma | Concentrations of 5, 10, 20, and 40 µg/ml showed dose-dependent inhibition of cell viability. |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: In Vivo Efficacy of this compound in Xenograft Animal Models
| Cancer Type | Animal Model | This compound Dose and Schedule | Route of Administration | Tumor Growth Inhibition | Reference |
| Retinoblastoma | Nude mice with Y79 xenografts | 750 µg/kg every 3 days for 1 or 2 weeks | Intravenous (tail vein) | Significantly inhibited tumor growth compared to control. | |
| Endometrial Cancer | Nude mice with Ishikawa xenografts | Not specified | Not specified | The average tumor volume of the this compound-treated group (0.706 ± 0.071 cm³) was significantly lower than that of the control group (1.625 ± 0.283 cm³). | |
| Osteosarcoma | Dogs | 35 mg/m² once every three weeks for a maximum of 4 doses | Intravenous bolus injection | A one-year disease-free fraction of 21.8% and a one-year survival fraction of 31.8% were calculated. |
Table 3: Preclinical and Clinical Toxicity Profile of this compound
| Toxicity Type | Observation | Animal Model/Study Population |
| Hematological | Dose-limiting thrombocytopenia. | Clinical trials |
| Leukopenia and neutropenia are common. | Clinical trials and canine studies | |
| Grade 3/4 leukopenia and neutropenia observed in 55.5% and 58.3% of patients, respectively, at a dose of 30 mg/m². | Extensive-stage small-cell lung cancer patients | |
| Grade 3/4 thrombocytopenia and anemia in 25-30% of patients at a dose of 30 mg/m². | Extensive-stage small-cell lung cancer patients | |
| Non-Hematological | No significant nephrotoxicity or neurotoxicity reported. | Clinical trials |
| Vomiting and depression (uncommon). | Canine studies | |
| Significant body weight loss compared to control group. | Nude mice with Ishikawa xenografts |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice, a common model for evaluating the efficacy of anticancer agents like this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., Nude, SCID)
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize trypsin with culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Cell Resuspension: Resuspend the cell pellet in a sterile solution of PBS or a 1:1 mixture of PBS and Matrigel. The final cell concentration should be between 1 x 10⁶ and 10 x 10⁶ cells per 100-200 µL. Keep the cell suspension on ice.
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic.
-
Shave the area for injection (typically the flank).
-
Disinfect the injection site with an alcohol swab.
-
-
Subcutaneous Injection:
-
Gently lift the skin at the injection site.
-
Insert the needle subcutaneously and inject the cell suspension (100-200 µL).
-
Withdraw the needle slowly to prevent leakage.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight and overall health of the animals.
-
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines a typical workflow for assessing the antitumor activity of this compound in an established xenograft model.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle control (e.g., sterile saline or 5% dextrose solution)
-
Dosing syringes and needles appropriate for the route of administration
Procedure:
-
Animal Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Ensure that the average tumor volume is similar across all groups.
-
Drug Preparation: Prepare this compound at the desired concentration in a suitable vehicle on the day of administration. The preparation should be performed under sterile conditions.
-
Drug Administration:
-
Administer this compound to the treatment group(s) according to the planned dose and schedule (e.g., 750 µg/kg, intravenously, every 3 days).
-
Administer the vehicle to the control group using the same volume, schedule, and route of administration.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity (e.g., changes in behavior, appearance, weight loss).
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
At the end of the study, euthanize the animals and excise the tumors.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze changes in body weight as an indicator of toxicity.
-
Perform statistical analysis to determine the significance of the observed differences between groups.
-
Excised tumors can be used for further analysis, such as histopathology or biomarker assessment.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: p53 signaling pathway activated by this compound.
Experimental Workflows
The following diagrams outline the experimental workflows for in vivo studies with this compound.
Caption: Workflow for establishing a xenograft mouse model.
References
- 1. A phase I study of 1,2-diamminomethyl-cyclobutane-platinum (II)-lactate (D-19466; this compound) administered daily for 5 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound: a new antitumour platinum drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lobaplatin in Cisplatin-Resistant Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lobaplatin, a third-generation platinum-based chemotherapeutic agent, in preclinical models of cisplatin-resistant ovarian cancer. The following sections detail this compound's cytotoxic activity, relevant experimental protocols, and the molecular context of cisplatin resistance that this compound aims to overcome.
Introduction
Ovarian cancer is a significant cause of gynecological cancer-related mortality, primarily due to the development of resistance to first-line platinum-based therapies like cisplatin. This compound has emerged as a promising agent with a distinct pharmacological profile that may allow it to bypass or overcome some of the mechanisms underlying cisplatin resistance. Preclinical studies have demonstrated its efficacy in cell lines and animal models that are refractory to cisplatin, suggesting its potential as a second-line or combination therapy.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the reported 50% inhibitory concentration (IC50) values for this compound in various cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines. This data highlights this compound's potential to remain effective even when cisplatin resistance has been established.
Table 1: Comparative IC50 Values of this compound and Cisplatin in Human Ovarian Cancer Cell Lines
| Cell Line | Cisplatin Resistance Status | This compound IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| A2780 | Sensitive | Not explicitly found | 3.253 | [1] |
| A2780cis | Resistant | Not explicitly found | 10.58 | [1] |
| OV-90 | Sensitive | Not explicitly found | 16.75 (72h) | [2] |
| OV-90/CisR1 | Resistant | Not explicitly found | 59.08 (72h) | [2] |
| OV-90/CisR2 | Resistant | Not explicitly found | 70.14 (72h) | [2] |
| SKOV-3 | Sensitive | Not explicitly found | 19.18 (72h) | |
| SKOV-3/CisR1 | Resistant | Not explicitly found | 91.59 (72h) | |
| SKOV-3/CisR2 | Resistant | Not explicitly found | 109.6 (72h) | |
| IGROV-1/Pt0.5 | Resistant | Not explicitly found | Resistance Index: 10 | |
| IGROV-1/Pt1 | Resistant | Not explicitly found | Resistance Index: 14 |
Note: Direct comparative IC50 values for this compound in these specific resistant lines were not consistently available in the searched literature, highlighting a gap for future research. The table demonstrates the established resistance to cisplatin in these models.
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted from standard methodologies for determining drug-induced cytotoxicity in adherent cell lines.
Objective: To determine the IC50 value of this compound in cisplatin-resistant ovarian cancer cell lines.
Materials:
-
Cisplatin-resistant ovarian cancer cell lines (e.g., A2780cis, SKOV-3/CisR)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.04% (w/v) in 1% acetic acid
-
1% acetic acid solution
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% TCA to each well (final concentration 10%).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates four times with slow-running tap water and allow to air dry completely.
-
Add 50 µL of 0.04% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the bound dye.
-
Read the absorbance at 565 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell survival relative to the vehicle-only control.
-
Plot the percentage of cell survival against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Cisplatin-Resistant Ovarian Cancer Xenograft Model
This protocol provides a general framework for establishing and utilizing a cisplatin-resistant ovarian cancer xenograft model in immunodeficient mice.
Objective: To evaluate the in vivo efficacy of this compound against cisplatin-resistant ovarian tumors.
Materials:
-
Cisplatin-resistant ovarian cancer cells (e.g., A2780cis)
-
Immunodeficient mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound
-
Cisplatin (for resistance confirmation)
-
Calipers
-
Sterile PBS and syringes
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cisplatin-resistant cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS, optionally mixed with Matrigel, to a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, cisplatin, this compound).
-
Administer the drugs via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).
-
Visualizations
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound in cisplatin-resistant models.
Mechanisms of Cisplatin Resistance in Ovarian Cancer
Caption: Key pathways of cisplatin resistance targeted by this compound.
Mechanism of Action and Overcoming Resistance
This compound, like cisplatin, exerts its cytotoxic effects primarily by forming covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering apoptosis. The mechanisms of cisplatin resistance in ovarian cancer are multifactorial and include:
-
Reduced Intracellular Drug Accumulation: Decreased expression of uptake transporters (e.g., CTR1) and increased expression of efflux pumps (e.g., ATP7A/B) limit the amount of cisplatin that reaches its DNA target.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as Nucleotide Excision Repair (NER), allows cancer cells to more efficiently remove cisplatin-DNA adducts.
-
Inactivation by Cytosolic Factors: Increased levels of glutathione (GSH) and metallothioneins can sequester and inactivate cisplatin before it reaches the nucleus.
-
Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) and the downregulation of pro-apoptotic proteins (e.g., Bax), make cells less susceptible to drug-induced cell death.
This compound's chemical structure differs from that of cisplatin, which may contribute to its ability to overcome some of these resistance mechanisms. It is hypothesized that this compound may be less recognized by efflux pumps or less susceptible to inactivation by glutathione. Furthermore, some studies suggest that this compound may engage different downstream signaling pathways to induce apoptosis, potentially involving the p53 tumor suppressor protein, which can be dysregulated in resistant tumors. The precise molecular mechanisms by which this compound circumvents cisplatin resistance are an active area of investigation.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in Lobaplatin cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lobaplatin in cytotoxicity assays. Inconsistent results can be a significant challenge, and this guide aims to address common issues to ensure data accuracy and reproducibility.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: High Variability Between Replicate Wells
-
Question: My replicate wells for the same this compound concentration show significantly different viability readings. What could be the cause?
-
Answer: High variability between replicates is a common issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Cells can settle at the bottom of the tube, leading to a density gradient. Gently mix the suspension between pipetting steps. Use a multichannel pipette for seeding to improve consistency across the plate.[1]
-
Pipetting Errors: Calibrate your pipettes regularly. When adding this compound or assay reagents, pre-wet the pipette tips and ensure consistent speed and depth of pipetting.
-
Edge Effects: The outer wells of a microplate are prone to higher rates of evaporation and temperature fluctuations, which can impact cell growth and drug efficacy.[1][2] To mitigate this, it is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and not use them for experimental data.[1][3]
-
Cell Clumping: Ensure you have a single-cell suspension after trypsinization by gentle pipetting. Cell clumps will lead to uneven cell distribution and inconsistent results. A cell strainer can be used if clumping is a persistent issue.
-
Issue 2: Inconsistent IC50 Values Between Experiments
-
Question: I am getting different IC50 values for the same cell line and this compound treatment in separate experiments. Why is this happening?
-
Answer: Lack of reproducibility between experiments can be a major concern. Several factors can contribute to this:
-
Cell Culture Conditions:
-
Passage Number: Use cells within a defined and limited passage number range. Cells at high passage numbers can undergo genetic and phenotypic changes, altering their response to drugs. It is best practice to use cells from a well-characterized and low-passage cell bank.
-
Cell Confluency: The confluency of the stock flask from which cells are harvested can affect their physiological state and drug sensitivity. Standardize the confluency at which you passage and seed your cells for experiments.
-
Mycoplasma Contamination: Routinely test your cell lines for mycoplasma contamination. This common and often undetected contamination can significantly alter cellular metabolism and response to treatments.
-
-
This compound Preparation and Storage:
-
Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. The stability of diluted solutions in culture media can be limited.
-
Stock Solution Stability: While this compound is considered more stable in water than cisplatin, improper storage of the stock solution (e.g., repeated freeze-thaw cycles) can lead to degradation. Aliquot your stock solution upon receipt and store it as recommended by the manufacturer.
-
-
Assay Timeline: Ensure the timing of cell seeding, drug treatment, and addition of viability reagents is consistent across all experiments.
-
Issue 3: Low or No Cytotoxic Effect Observed
-
Question: I am not observing the expected dose-dependent cytotoxicity with this compound. What should I check?
-
Answer: If this compound is not showing the expected cytotoxic effect, consider the following:
-
Drug Concentration Range: The effective concentration of this compound is highly cell-line dependent. You may need to test a broader range of concentrations, including higher doses, to determine the IC50 for your specific cell line.
-
Treatment Duration: The cytotoxic effects of platinum-based drugs like this compound are often time-dependent. An incubation time of 48 to 72 hours is common for cytotoxicity assays. You may need to optimize the treatment duration for your experimental system.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to platinum-based drugs. This compound has been shown to be effective in some cisplatin-resistant tumors, but cross-resistance can still occur.
-
Assay Sensitivity: Ensure that the chosen cytotoxicity assay (e.g., MTT, MTS, CellTiter-Glo) is sensitive enough to detect changes in cell viability in your system. A cell titration experiment is recommended to determine the optimal cell seeding density for your assay.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a third-generation platinum-based anticancer drug. Its primary mechanism of action involves forming covalent DNA adducts, primarily intrastrand cross-links between adjacent guanine bases. This disrupts DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).
-
-
Q2: How should I prepare and store this compound?
-
A2: this compound is generally more soluble and stable in water compared to cisplatin. For in vitro experiments, it is typically dissolved in sterile, nuclease-free water or a suitable buffer to create a high-concentration stock solution. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or as recommended by the supplier. Working solutions should be freshly prepared in culture medium for each experiment.
-
-
Q3: Which cytotoxicity assay is best for use with this compound?
-
A3: Several assays can be used to measure this compound's cytotoxicity. The most common are metabolic assays like the MTT, MTS, and XTT assays, which measure the activity of mitochondrial dehydrogenases in viable cells. ATP-based assays (e.g., CellTiter-Glo) that measure the amount of ATP in viable cells are also a robust option. The choice of assay may depend on the specific cell line and experimental conditions. It is crucial to optimize the assay parameters, such as cell seeding density and incubation times, for your specific system.
-
-
Q4: What are typical IC50 values for this compound?
-
A4: The IC50 values for this compound can vary significantly depending on the cancer cell line and the duration of the assay. This variability highlights the importance of determining the IC50 empirically for your cell line of interest. Below is a summary of reported IC50 values for illustrative purposes.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µg/mL) | Reference |
| AGS | Gastric Cancer | 48 hours | 6.11 ± 1.44 | |
| MKN-28 | Gastric Cancer | 48 hours | 16.10 ± 0.81 | |
| MKN-45 | Gastric Cancer | 48 hours | 1.78 ± 0.16 | |
| SMMC-7721 | Hepatocellular Carcinoma | 48 hours | 1.45 | |
| Bel-7402 | Hepatocellular Carcinoma | 48 hours | ~2.0 | |
| Hep 3B | Hepatocellular Carcinoma | 48 hours | ~4.0 | |
| Huh-7 | Hepatocellular Carcinoma | 48 hours | ~5.2 | |
| HepG2 | Hepatocellular Carcinoma | 48 hours | ~5.2 | |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 7.867 | |
| H1975 | Non-Small Cell Lung Cancer | 72 hours | 2.119 | |
| H157 | Non-Small Cell Lung Cancer | 72 hours | 2.907 |
Note: The conditions under which these values were obtained may vary. This table should be used as a general guide.
Experimental Protocols
Detailed Methodology for a Standard this compound Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework. Optimization of cell number, drug concentrations, and incubation times is essential for each cell line.
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask using standard trypsinization methods.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in a complete culture medium. This density should be optimized to ensure cells are in the logarithmic growth phase at the end of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in a complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the corresponding this compound dilutions to the appropriate wells. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Following the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
References
Optimizing Lobaplatin concentration for synergistic effects with radiotherapy
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the synergistic effects of lobaplatin and radiotherapy. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the synergistic effect of this compound and radiotherapy?
This compound, a third-generation platinum-based chemotherapeutic agent, primarily functions by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis.[1] When combined with radiotherapy, which also induces DNA damage, this compound can enhance the sensitivity of cancer cells to radiation.[2] This synergistic effect is believed to be mediated through several mechanisms, including the inhibition of DNA repair pathways and the modulation of key signaling cascades.
One of the central pathways implicated in this synergy is the PI3K/AKT/mTOR pathway.[2][3] Both this compound and radiation can influence this pathway, which is crucial for cell survival, proliferation, and resistance to therapy. The combination treatment can lead to a more potent downregulation of this pathway, thereby promoting apoptosis and inhibiting tumor growth.[2]
Q2: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A crucial first step is to determine the IC50 (half-maximal inhibitory concentration) of this compound for your cancer cell line of interest. This is typically done using a cell viability assay (e.g., MTT or CCK-8 assay) with a range of this compound concentrations.
For synergistic studies with radiotherapy, it is common to use a sensitizing, sub-lethal concentration of this compound. This is often a concentration significantly lower than the IC50, for example, at a concentration that results in 10% or 20% inhibition of cell growth on its own. The goal is to find a concentration that does not cause significant cell death alone but enhances the cytotoxic effects of radiation.
Q3: What radiation doses are typically used in in-vitro radiosensitization studies?
In-vitro radiosensitization experiments typically use a range of radiation doses to generate a dose-response curve. Common doses for external beam radiation (X-rays or gamma rays) range from 2 to 8 Gray (Gy). For studies involving continuous low-dose-rate radiation, such as from radioactive seeds like Iodine-125, the total dose and dose rate will be the critical parameters. The specific doses should be chosen to achieve a range of cell survival fractions, allowing for the assessment of synergy at different levels of cytotoxicity.
Data Presentation: this compound IC50 and In-Vitro Combination Studies
The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Assay |
| AGS | Gastric Cancer | 6.11 ± 1.44 | Not Specified | MTS |
| MKN-28 | Gastric Cancer | 16.10 ± 0.81 | Not Specified | MTS |
| MKN-45 | Gastric Cancer | 1.78 ± 0.16 | Not Specified | MTS |
| GES-1 (normal) | Gastric Epithelial | 56.17 ± 1.57 | Not Specified | MTS |
| A549 | Non-Small Cell Lung Cancer | Not specified | Not Specified | Not Specified |
| H1975 | Non-Small Cell Lung Cancer | Not specified | Not Specified | Not Specified |
| H157 | Non-Small Cell Lung Cancer | Not specified | Not Specified | Not Specified |
This table is a compilation of data from various sources and should be used as a reference. Optimal concentrations should be determined empirically for your specific experimental conditions.
Table 2: Examples of this compound and Radiation Combinations in In-Vitro Studies
| Cell Line | This compound Concentration | Radiation Type | Radiation Dose (Gy) | Observed Effect |
| Esophageal Squamous Carcinoma Cells | Sub-lethal concentrations | X-ray | 2, 4, 6, 8 | Enhanced radiosensitivity, increased apoptosis |
| A549, H1975, H157 | Sensitizing concentration | 125I seeds | Not applicable (continuous) | Enhanced apoptosis and anti-proliferative effect |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting tips for common issues encountered when studying the combined effects of this compound and radiotherapy.
Clonogenic Assay for Radiosensitization
The clonogenic assay is the gold standard for determining the cytotoxic effects of ionizing radiation and chemotherapeutic agents.
Q: How do I perform a clonogenic assay to assess the synergistic effects of this compound and radiotherapy?
Experimental Protocol:
-
Cell Seeding: Plate a known number of cells into 6-well plates. The number of cells will need to be optimized for each cell line and treatment condition to obtain a countable number of colonies (typically 50-150).
-
Drug Treatment: After allowing the cells to adhere (usually overnight), treat the cells with the desired concentration of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle-only control.
-
Irradiation: Following drug incubation, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the treatment medium with fresh culture medium and incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.
-
Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction (SF) for each treatment condition relative to the untreated control. Plot the SF against the radiation dose to generate survival curves. Synergy can be assessed by comparing the survival curves of the combination treatment to the single treatments.
Troubleshooting Guide: Clonogenic Assay
| Issue | Possible Cause | Suggested Solution |
| No or very few colonies in control plates | - Seeding density too low- Poor cell viability- Suboptimal culture conditions | - Optimize seeding density for your cell line.- Ensure cells are healthy and in the exponential growth phase before seeding.- Check incubator CO2, temperature, and humidity. |
| Too many colonies to count | - Seeding density too high | - Perform serial dilutions to find the optimal seeding density. |
| High variability between replicates | - Uneven cell seeding- Inconsistent drug or radiation treatment | - Ensure a single-cell suspension before plating.- Mix cell suspension thoroughly before aliquoting.- Ensure uniform drug concentration and radiation dose across all plates. |
| Edge effects (colonies growing only in the center of the well) | - Evaporation of medium from outer wells | - Use a humidified incubator.- Fill the outer wells of the plate with sterile water or PBS. |
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis and necrosis.
Q: What is the protocol for assessing apoptosis using Annexin V and Propidium Iodide (PI) after combined this compound and radiation treatment?
Experimental Protocol:
-
Treatment: Treat cells with this compound and/or radiation as described for the clonogenic assay.
-
Cell Harvesting: At the desired time point post-treatment (e.g., 24, 48, or 72 hours), harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Guide: Apoptosis Assay
| Issue | Possible Cause | Suggested Solution |
| High background staining in control cells | - Rough cell handling during harvesting- Over-incubation with trypsin | - Handle cells gently to avoid mechanical damage to the cell membrane.- Minimize trypsinization time. |
| Low percentage of apoptotic cells | - Time point of analysis is too early or too late- Insufficient drug concentration or radiation dose | - Perform a time-course experiment to determine the optimal time point for apoptosis detection.- Titrate the drug concentration and radiation dose. |
| High percentage of necrotic cells | - Treatment is too harsh- Cells were not processed promptly after harvesting | - Use lower drug concentrations or radiation doses.- Analyze cells as soon as possible after staining. |
| Compensation issues | - Incorrect compensation settings | - Use single-stained controls (Annexin V only and PI only) to set up proper compensation. |
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/AKT pathway.
Q: How can I analyze the PI3K/AKT signaling pathway in response to this compound and radiotherapy?
Experimental Protocol:
-
Treatment and Lysis: Treat cells as desired. At the chosen time point, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins in the PI3K/AKT pathway (e.g., p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Troubleshooting Guide: Western Blotting for Phospho-proteins
| Issue | Possible Cause | Suggested Solution |
| No or weak phospho-protein signal | - Dephosphorylation during sample preparation- Low abundance of the phosphorylated protein- Antibody not working | - Always use fresh protease and phosphatase inhibitors in the lysis buffer.- Keep samples on ice at all times.- Increase the amount of protein loaded.- Use a positive control to validate the antibody. |
| High background | - Insufficient blocking- Primary or secondary antibody concentration too high | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations. |
| Multiple non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody.- Ensure adequate protease inhibitors are used during sample preparation. |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: Mechanism of synergistic action.
Caption: General experimental workflow.
Caption: Synergy data analysis logic.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound promotes radiosensitivity, induces apoptosis, attenuates cancer stemness and inhibits proliferation through PI3K/AKT pathway in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Enhances Radioactive 125I Seed-Induced Apoptosis and Anti-Proliferative Effect in Non-Small Cell Lung Cancer by Suppressing the AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Lobaplatin-Induced Thrombocytopenia in Animal Models
Welcome to the technical support center for researchers utilizing animal models of lobaplatin-induced thrombocytopenia. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in the successful design and execution of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during your experiments.
Q1: What is the primary mechanism of this compound-induced thrombocytopenia?
A1: this compound, a third-generation platinum-based chemotherapeutic agent, induces thrombocytopenia primarily through myelosuppression. Its mechanism of action involves forming DNA adducts, which inhibit DNA replication and transcription.[1][2][3] This cytotoxic effect extends to the bone marrow, particularly impacting hematopoietic progenitor cells, including megakaryocytes, the precursors to platelets. The damage to and apoptosis of these progenitor cells, along with impaired maturation of megakaryocytes, leads to a decreased production and release of platelets into the peripheral blood, resulting in thrombocytopenia.[1] Thrombocytopenia is the most common dose-limiting toxicity associated with this compound.[1]
Q2: I am planning my first experiment. What is a recommended starting dose of this compound to induce thrombocytopenia in mice or rats?
A2: Establishing a reliable model of this compound-induced thrombocytopenia requires careful dose selection. While direct dose-response studies for this compound in inducing thrombocytopenia in animal models are not extensively published, data from related platinum agents and clinical studies can provide guidance. For instance, in rats, a single intraperitoneal injection of 35 mg/kg of carboplatin has been used to induce significant thrombocytopenia. In mice, a single intraperitoneal injection of 125 mg/kg of carboplatin has been shown to successfully induce thrombocytopenia, with the nadir occurring around day 7.
For this compound, clinical trials have identified a maximum tolerated dose (MTD) of 35 mg/m² when combined with docetaxel and 40 mg/m² when administered with radiotherapy. Given that thrombocytopenia is the dose-limiting toxicity, it is advisable to start with a dose lower than those used for other platinum agents and perform a dose-escalation study to determine the optimal dose for your specific animal strain and desired severity of thrombocytopenia. A starting point for a pilot study in mice could be a single intraperitoneal injection in the range of 20-40 mg/kg.
Q3: My animals are experiencing excessive weight loss and mortality. What could be the cause and how can I mitigate this?
A3: Excessive toxicity and mortality are likely due to the this compound dose being too high for the specific animal strain, age, or health status of the animals. It is crucial to monitor the animals daily for clinical signs of distress, including weight loss, lethargy, and ruffled fur.
-
Dose Reduction: The most straightforward solution is to reduce the dose of this compound in subsequent experiments.
-
Supportive Care: Ensure animals have easy access to food and water. Providing nutritional supplements or softened food can help maintain body weight.
-
Staggered Dosing: For multi-cycle studies, ensure complete recovery of blood counts and body weight before administering the next dose of this compound. Treatment should be postponed if the neutrophil count is below 1.0×10⁹/L or the platelet count is below 85×10⁹/L.
Q4: I am observing high variability in the platelet nadir among my animals. What are the potential reasons and how can I improve consistency?
A4: High variability in platelet response is a common challenge in chemotherapy-induced thrombocytopenia models. Several factors can contribute to this:
-
Animal-to-Animal Variation: Genetic background, age, and underlying health status can influence an individual animal's response to the drug. Using age- and weight-matched animals from a reputable supplier can help minimize this.
-
Drug Administration: Ensure accurate and consistent administration of this compound. For intraperitoneal injections, slight variations in injection site can affect drug absorption.
-
Blood Sampling Technique: The method of blood collection can impact platelet counts. Consistent sampling from the same site (e.g., retro-orbital sinus, tail vein) and using the same anticoagulant are crucial. For frequent sampling, tail vein microsampling is a refined technique that minimizes stress and blood loss.
-
Platelet Counting Method: Both automated hematology analyzers and flow cytometry are reliable methods for platelet counting. Ensure the chosen method is used consistently throughout the study and that the equipment is properly calibrated for mouse or rat platelets, which are smaller than human platelets.
Q5: My therapeutic agent (e.g., rhTPO, rhIL-11) is not as effective as expected in rescuing platelet counts. What could be the issue?
A5: Several factors can influence the efficacy of thrombopoietic growth factors:
-
Timing of Administration: The timing of administration relative to chemotherapy is critical. For instance, rhIL-11 should be administered within 6 to 24 hours after chemotherapy to allow sufficient time for megakaryocyte maturation before the expected platelet nadir. Prophylactic administration of rhTPO before chemotherapy has also been shown to be effective.
-
Dose and Duration: The dose and duration of the therapeutic agent are crucial. In non-human primates, optimal platelet response to rhIL-11 was observed after 14 days of treatment at a dose equivalent to the recommended human dose of 50 µg/kg/day.
-
Mechanism of Interference: Platinum agents like carboplatin have been shown to downregulate the JAK2/STAT3 signaling pathway in megakaryocytes, which is the primary pathway for TPO and IL-11. This can render the cells less responsive to exogenous growth factors. Higher doses of the therapeutic agent or combination therapies may be necessary to overcome this inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Induction of this compound-Induced Thrombocytopenia in Mice
-
Animal Model: Use age- and weight-matched male or female BALB/c or C57BL/6 mice (8-10 weeks old).
-
This compound Preparation: Dissolve this compound powder in sterile 0.9% saline to the desired concentration. Prepare fresh on the day of injection.
-
Dose-Finding Study (Recommended):
-
Divide mice into several groups (n=5 per group).
-
Administer a single intraperitoneal (IP) injection of this compound at varying doses (e.g., 20, 30, 40, 50 mg/kg).
-
Include a vehicle control group receiving an equivalent volume of saline.
-
-
Blood Collection and Platelet Monitoring:
-
Collect a baseline blood sample (Day 0) before this compound injection.
-
Collect subsequent blood samples on days 3, 5, 7, 10, 14, and 21 post-injection.
-
For serial sampling, collect 5-10 µL of blood from the tail vein into a tube containing an anticoagulant (e.g., EDTA).
-
Determine platelet counts using a calibrated automated hematology analyzer or flow cytometry.
-
-
Determination of Platelet Nadir: The day with the lowest average platelet count is considered the nadir. Select the this compound dose that induces the desired level of thrombocytopenia (e.g., Grade 3: 25-50 x 10⁹/L, Grade 4: <25 x 10⁹/L) with acceptable animal morbidity.
Protocol 2: Administration of rhTPO and rhIL-11
-
Recombinant Human Thrombopoietin (rhTPO):
-
Dose: 1.2 µg/kg has been identified as an optimal biological dose in clinical studies. A dose of 15,000 U (approximately 1.2 µg/kg for a 70kg human) has been used clinically. For animal studies, a dose range of 1-10 µg/kg can be explored.
-
Administration: Administer subcutaneously (SC) daily or on alternating days. Prophylactic administration can begin 1-3 days before this compound injection, or therapeutic administration can start 24 hours after this compound.
-
-
Recombinant Human Interleukin-11 (rhIL-11):
-
Dose: 50 µg/kg/day is the recommended dose in humans and has shown efficacy in non-human primates. In rats, 20 µ g/day has been used.
-
Administration: Administer subcutaneously (SC) daily for 7-14 days, starting 6-24 hours after this compound administration.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the management of chemotherapy-induced thrombocytopenia.
Table 1: Efficacy of rhTPO in Chemotherapy-Induced Thrombocytopenia
| Study Population | Chemotherapy | rhTPO Dose & Schedule | Platelet Nadir (x10⁹/L) (Control vs. rhTPO) | Reduction in Platelet Transfusion Need | Reference |
| Gynecologic Cancer Patients | Carboplatin | 1.2 µg/kg after chemo | 20 vs. 44 | 75% to 25% | |
| Sarcoma Patients | Doxorubicin + Ifosfamide | Various schedules | Higher with rhTPO | Fewer transfusions | |
| NSCLC Patients | Gemcitabine/Cisplatin or Carboplatin | 15,000 U on days 2, 4, 6, 9 | - | - |
Table 2: Efficacy of rhIL-11 in Chemotherapy-Induced Thrombocytopenia
| Study Population/Model | Chemotherapy | rhIL-11 Dose & Schedule | Key Findings | Reference |
| Rats | Carboplatin (35 mg/kg) | 20 µ g/day SC for 10 days | Ameliorated suppression of hematopoiesis, stimulated platelet production. | |
| Non-human Primates | Myelosuppressive Chemo | 50 µg/kg/day SC for 14 days | Blunted platelet nadir and accelerated platelet recovery. | |
| Breast Cancer Patients | Cyclophosphamide + Doxorubicin | 50 µg/kg/day | Higher mean platelet nadir (25,600 vs 19,100/µL with placebo). | |
| NSCLC Patients | Gemcitabine/Cisplatin or Carboplatin | 3 mg SC for 7 days | Prophylactic treatment |
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound-induced thrombocytopenia results from the suppression of megakaryopoiesis. Therapeutic agents like rhTPO and rhIL-11 aim to counteract this by stimulating platelet production through specific signaling pathways.
Caption: Mechanism of this compound-induced thrombocytopenia and therapeutic intervention via the JAK-STAT pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the management of this compound-induced thrombocytopenia in a mouse model.
Caption: Experimental workflow for a preclinical study of this compound-induced thrombocytopenia.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in your experiments.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. dovepress.com [dovepress.com]
- 2. Retrospective study of the efficacy and toxicity of this compound in combined chemotherapy for metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrospective study of the efficacy and toxicity of this compound‐etoposide chemotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Lobaplatin off-target toxicity in vitro
Welcome to the technical support center for researchers utilizing Lobaplatin in vitro. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you design experiments aimed at reducing off-target toxicity while maintaining anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a third-generation platinum-based antineoplastic agent.[1] It functions as a pro-drug that, once hydrolyzed intracellularly, forms a reactive platinum complex.[1][2] This complex primarily targets DNA, creating covalent bonds with purine bases (mainly guanine) to form intra-strand and inter-strand cross-links.[3] These DNA adducts disrupt essential cellular processes like DNA replication and transcription, triggering a cascade of responses including cell cycle arrest, activation of the DNA damage response (DDR) pathways, and ultimately, programmed cell death (apoptosis).[2] Key signaling proteins, such as p53 and those in the Bcl-2 family, are involved in mediating this apoptotic response.
Q2: What are the primary off-target toxicities of this compound observed in in vitro models?
A2: While this compound was developed to have a better toxicity profile than its predecessors, cisplatin and carboplatin, it can still exhibit cytotoxicity against non-cancerous cells. The primary off-target toxicity observed in vitro is the inhibition of proliferation and induction of apoptosis in normal, healthy cell lines. This is often mediated by the same DNA-damaging mechanism that targets cancer cells. A significant contributor to this off-target damage is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), which can damage cellular components beyond DNA.
Q3: Does this compound show inherent selectivity for cancer cells over normal cells in vitro?
A3: Yes, studies have demonstrated that this compound exhibits a degree of selective cytotoxicity. For instance, one study reported that the half-maximal inhibitory concentration (IC₅₀) for the normal human gastric epithelial cell line GES-1 was significantly higher than for several human gastric cancer cell lines, indicating lower toxicity to normal cells. This inherent selectivity provides a therapeutic window that can be further enhanced by the strategies outlined in this guide.
Troubleshooting Guides
Problem: High cytotoxicity is observed in my normal (non-cancerous) control cell line.
This is a common challenge when establishing the therapeutic window for a chemotherapeutic agent. If your normal cell line is dying at concentrations intended to target cancer cells, consider the following solutions.
| Potential Cause | Suggested Solution | Rationale |
| High Sensitivity of Normal Cell Line | Test this compound across a panel of different normal cell lines relevant to the cancer type being studied (e.g., normal lung fibroblasts for lung cancer studies). | Different cell lines have varying sensitivities to platinum drugs. Selecting a more robust normal cell line can provide a clearer therapeutic window. |
| Excessive Oxidative Stress | Co-administer an antioxidant like N-acetylcysteine (NAC) or Vitamin E. Start with concentrations reported in literature for cisplatin studies and optimize. | Platinum drugs induce significant ROS, contributing to off-target toxicity. Antioxidants can neutralize ROS, protecting normal cells. Caution: Test to ensure the antioxidant doesn't compromise this compound's efficacy against the cancer cells, as some anti-cancer mechanisms are ROS-dependent. |
| Non-Optimal Culture Conditions | Ensure the use of isotonic solutions and optimized media for drug dilution and cell culture. | Cellular stress from non-ideal osmotic pressure or nutrient levels can exacerbate drug-induced toxicity. |
| Overly Long Exposure Time | Perform a time-course experiment. Assess cytotoxicity at multiple time points (e.g., 24h, 48h, 72h) to find a duration that maximizes cancer cell death while minimizing toxicity to normal cells. | The toxic effects accumulate over time. A shorter exposure may be sufficient to induce apoptosis in sensitive cancer cells while allowing normal cells to recover. |
Problem: A potential cytoprotective agent appears to reduce this compound's effectiveness against cancer cells.
This indicates that the protective mechanism is not specific to normal cells or interferes with this compound's anti-cancer activity.
| Potential Cause | Suggested Solution | Rationale |
| Interference with Drug Uptake | Analyze cellular platinum accumulation in both cancer and normal cells with and without the protective agent using techniques like ICP-MS. | The agent might be chelating this compound extracellularly or inhibiting transporters responsible for its uptake into cancer cells. |
| Suppression of Apoptotic Pathways | Use a co-culture model (see Protocol 2) to directly assess selectivity. Culture both cancer and fluorescently-labeled normal cells together and treat with the combination. | Co-culture systems provide a more physiologically relevant model to evaluate the interplay between different cell types and confirm if the protective effect is selective for the normal cells in a mixed environment. |
| Timing of Administration | Stagger the administration of the cytoprotective agent and this compound. For example, pre-treat cells with the protective agent, wash it out, and then add this compound. | If the agent works by temporarily arresting the cell cycle in normal cells, this can protect them from a cell-cycle-dependent drug like this compound. Removing the agent before this compound treatment may restore sensitivity in cancer cells. |
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values of this compound in various human cancer cell lines compared to a normal human cell line, demonstrating its therapeutic window.
| Cell Line | Cell Type | IC₅₀ (µg/mL) after 72h | Reference |
| GES-1 | Normal Human Gastric Epithelium | 56.17 ± 1.57 | **** |
| MKN-45 | Human Gastric Cancer (Poorly Differentiated) | 1.78 ± 0.16 | |
| AGS | Human Gastric Cancer (Moderately Differentiated) | 6.11 ± 1.44 | |
| MKN-28 | Human Gastric Cancer (Well-Differentiated) | 16.10 ± 0.81 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Determining the IC₅₀ of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding:
-
Culture cancer and normal cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate solvent.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL). Include a vehicle-only control.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression (dose-response curve) to calculate the IC₅₀ value.
-
Protocol 2: Assessing Selective Toxicity in a Transwell Co-culture System
This method allows for the evaluation of a cytoprotective agent's selectivity in a system where two cell types share medium but are not in direct contact.
-
Setup:
-
Use a 24-well plate with transwell inserts (e.g., 0.4 µm pore size).
-
Seed the normal cell line (e.g., fibroblasts) in the bottom of the wells.
-
Seed the cancer cell line on the membrane of the transwell inserts.
-
Allow both cell types to attach for 24 hours.
-
-
Treatment:
-
Treat the co-culture with three conditions:
-
This compound alone.
-
Cytoprotective agent alone.
-
This compound + Cytoprotective agent.
-
-
Include an untreated control group.
-
-
Incubation:
-
Incubate for the desired duration (e.g., 48 hours).
-
-
Viability Assessment:
-
After incubation, physically separate the bottom well and the transwell insert.
-
Perform a viability assay (e.g., MTT, CellTiter-Glo®) on each cell population independently.
-
-
Analysis:
-
Compare the viability of the normal cells and cancer cells across all treatment conditions.
-
A successful strategy will show a significant increase in the viability of the normal cells in the "this compound + Agent" group compared to the "this compound alone" group, without a significant increase in the viability of the cancer cells.
-
Protocol 3: Quantifying Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe like DCFDA to measure oxidative stress.
-
Cell Seeding and Treatment:
-
Seed normal cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Treat cells with this compound with or without a test antioxidant for a relevant time period (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂) and an untreated control.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells gently with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS.
-
Incubate for 30 minutes at 37°C in the dark. DCFDA is deacetylated by cellular esterases and later oxidized by ROS into the highly fluorescent DCF.
-
-
Measurement:
-
Wash the cells again with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Analysis:
-
Quantify the fluorescence intensity for each condition. A significant decrease in fluorescence in the "this compound + Antioxidant" group compared to the "this compound alone" group indicates effective mitigation of oxidative stress.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound, from cellular entry to apoptosis induction.
Caption: Experimental workflow for validating a cytoprotective agent in a co-culture model.
Caption: Key strategies to mitigate this compound's in vitro off-target toxicity.
References
Technical Support Center: Mechanisms of Acquired Resistance to Lobaplatin
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to Lobaplatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of acquired resistance to this compound and the experimental approaches used to study them.
Q1: What are the primary established mechanisms of acquired resistance to this compound and other platinum-based drugs?
A1: Acquired resistance to platinum-based drugs, including this compound, is a multifactorial process. The main mechanisms can be categorized as follows:
-
Reduced Intracellular Drug Accumulation: This can occur due to decreased drug influx or increased drug efflux. Altered expression or localization of membrane transporters, such as organic cation transporters (OCTs) and copper transporter 1 (CTR1), can reduce this compound uptake. Conversely, increased expression of efflux pumps like ATP7A, ATP7B, and multidrug resistance-associated proteins (MRPs) can actively remove the drug from the cell.[1]
-
Increased Drug Detoxification: Cancer cells can enhance their detoxification systems to inactivate this compound. A key player in this process is glutathione (GSH), which can bind to platinum agents, forming a complex that is then effluxed from the cell.[1]
-
Enhanced DNA Repair: this compound's primary mode of action is the formation of DNA adducts that block replication and transcription.[2] Resistant cells often upregulate their DNA damage response (DDR) pathways to more efficiently repair these adducts. Key pathways involved include Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[3]
-
Evasion of Apoptosis: Resistant cells can develop a higher threshold for undergoing programmed cell death (apoptosis). This is often achieved by altering the expression of pro- and anti-apoptotic proteins, particularly those in the Bcl-2 family. For instance, an increased ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax can make cells more resistant to apoptosis.[4]
-
Alterations in Signaling Pathways: Several signaling pathways have been implicated in this compound resistance. The PI3K/AKT/mTOR pathway is frequently hyperactivated in resistant cells, promoting cell survival and proliferation.
-
Metabolic Reprogramming: Cancer cells can alter their metabolism to support survival and resistance. For example, increased expression of Lactate Dehydrogenase A (LDHA) and a shift towards aerobic glycolysis (the Warburg effect) have been linked to reduced sensitivity to this compound.
Q2: Are there specific biomarkers associated with this compound resistance?
A2: While no single biomarker can definitively predict this compound resistance, several promising candidates have been identified in preclinical studies. These often overlap with biomarkers for resistance to other platinum drugs. Key potential biomarkers include:
-
Expression levels of DNA repair proteins: High expression of proteins involved in NER, such as ERCC1, may indicate more efficient repair of this compound-DNA adducts and thus resistance.
-
Components of the PI3K/AKT pathway: Increased phosphorylation of AKT (p-AKT) can be a marker of pathway hyperactivation and potential resistance.
-
Metabolic enzymes: Elevated levels of LDHA may suggest a metabolic state that confers resistance to this compound.
-
Drug transporters: Overexpression of efflux pumps like ATP7B could be associated with reduced intracellular drug concentration and resistance.
-
Apoptosis regulators: A high Bcl-2/Bax ratio may indicate a reduced propensity for apoptosis and a more resistant phenotype.
Q3: How does this compound's resistance profile compare to that of cisplatin and carboplatin?
A3: this compound was developed as a third-generation platinum analog with the aim of overcoming resistance to earlier platinum drugs like cisplatin and carboplatin. While it shares fundamental mechanisms of action and resistance with these drugs, some studies suggest that this compound may not have complete cross-resistance with them. This means that some cancer cells resistant to cisplatin or carboplatin may still show sensitivity to this compound. However, the major mechanisms of resistance, such as enhanced DNA repair and altered drug transport, are generally common across all platinum agents.
II. Troubleshooting Guides
This section provides practical advice in a question-and-answer format for specific issues you may encounter during your experiments.
A. Establishing this compound-Resistant Cell Lines
Q: I am trying to generate a this compound-resistant cell line, but the majority of my cells die after treatment. What should I do?
A: This is a common challenge. Here are some troubleshooting steps:
-
Optimize the starting concentration: Begin with a low concentration of this compound, typically around the IC20-IC30 (the concentration that kills 20-30% of the cells), rather than the IC50. This will allow a larger population of cells to survive and potentially develop resistance.
-
Use a pulse treatment method: Instead of continuous exposure, try treating the cells with this compound for a short period (e.g., 4-6 hours), then replacing the drug-containing medium with fresh medium. Allow the cells to recover and reach 70-80% confluency before the next pulse treatment. This mimics clinical dosing schedules and can be less toxic.
-
Gradual dose escalation: Once the cells have recovered from the initial treatments and are growing steadily, you can gradually increase the concentration of this compound in subsequent treatments. A 1.5 to 2-fold increase at each step is a common approach.
-
Patience is key: Developing a stable resistant cell line can take several months (3-18 months is not uncommon). Be prepared for a long-term cell culture effort.
Q: My newly generated this compound-resistant cell line loses its resistant phenotype after a few passages without the drug. How can I ensure stability?
A: The stability of the resistant phenotype can vary. Here are some tips:
-
Maintain a low dose of this compound: After establishing resistance, try maintaining the cell line in a culture medium containing a low, non-toxic concentration of this compound to ensure continuous selective pressure.
-
Regularly verify the IC50: Periodically test the IC50 of the resistant cell line compared to the parental line to confirm that the resistant phenotype is being maintained.
-
Cryopreserve at different stages: It is crucial to freeze down vials of your resistant cells at various stages of their development and at regular intervals once the line is established. This will provide you with backups if the culture loses its resistance or becomes contaminated.
B. Cytotoxicity Assays (MTT, CCK-8)
Q: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A: Inconsistent IC50 values are a frequent issue. Consider the following factors:
-
Cell seeding density: The number of cells seeded per well can significantly impact the IC50 value. Ensure you are seeding the same number of cells in every experiment and that the cells are in the logarithmic growth phase.
-
Incubation time: The duration of drug exposure will affect the IC50. Standardize the incubation time (e.g., 24, 48, or 72 hours) and use it consistently.
-
Reagent variability: Ensure that your MTT or CCK-8 reagents are not expired and have been stored correctly. Prepare fresh drug dilutions for each experiment.
-
Metabolic activity of the drug: Some compounds can interfere with the metabolic assays. While less common with platinum drugs, it's a possibility to consider. If you suspect this, you could try a different type of viability assay, such as a crystal violet staining assay, which is based on cell number rather than metabolic activity.
Q: The fold-resistance of my generated cell line is lower than expected. How can I confirm and improve this?
A: A low fold-resistance can have several explanations:
-
Incomplete resistance development: The cell line may not have been exposed to the drug for a long enough period or at high enough concentrations to develop a high degree of resistance.
-
Heterogeneity of the cell population: The "resistant" population may still contain a significant number of sensitive cells. You may need to perform single-cell cloning to isolate a purely resistant population.
-
Assay conditions: As mentioned above, assay conditions can affect the IC50. Ensure your assay is optimized and consistent.
-
Biological basis of resistance: The specific mechanisms of resistance in your cell line may only confer a low level of resistance to this compound. This in itself is a valid scientific finding.
C. Western Blotting for Resistance Markers
Q: I am not seeing a signal for my target protein (e.g., p-AKT, LDHA) in my Western blot. What should I do?
A: A weak or absent signal is a common Western blot issue. Here's a troubleshooting workflow:
-
Check protein loading: Run a loading control (e.g., GAPDH, β-actin) to ensure that you have loaded a sufficient amount of protein and that the protein has transferred evenly to the membrane.
-
Positive control: Include a positive control sample that is known to express your target protein. This will help you determine if the issue is with your samples or with the antibody/protocol.
-
Antibody concentration and incubation: The primary antibody concentration may be too low. Try increasing the concentration or incubating for a longer period (e.g., overnight at 4°C).
-
Protein expression levels: The target protein may be expressed at very low levels in your cells. You may need to load a higher amount of total protein per lane.
-
Lysis buffer and sample preparation: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent degradation of your target protein, especially if you are looking at phosphorylation events.
Q: I am seeing high background or non-specific bands in my Western blot for PI3K/AKT pathway proteins. How can I improve the quality of my blot?
A: High background can obscure your results. Try these optimization steps:
-
Blocking: Ensure your blocking step is sufficient. Block for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST.
-
Washing: Increase the number and duration of your wash steps after antibody incubations to remove non-specifically bound antibodies.
-
Antibody dilution: The concentration of your primary or secondary antibody may be too high. Try using a more dilute antibody solution.
-
Membrane handling: Make sure the membrane does not dry out at any point during the procedure.
D. Apoptosis and DNA Damage Assays
Q: I am not detecting a significant increase in apoptosis in my sensitive cells after this compound treatment using an Annexin V/PI flow cytometry assay. What could be wrong?
A: Several factors can lead to a lack of detectable apoptosis:
-
Timing of the assay: Apoptosis is a dynamic process. You may be measuring too early or too late. Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment.
-
Drug concentration: The concentration of this compound used may not be sufficient to induce a strong apoptotic response within your experimental timeframe.
-
Cell harvesting: For adherent cells, be sure to collect both the cells in the supernatant (which may have already detached and are undergoing apoptosis) and the adherent cells. Use a gentle method for detaching the adherent cells, as harsh trypsinization can damage the cell membrane and lead to false positive results.
-
Assay controls: Always include a positive control (a known inducer of apoptosis in your cell line) to ensure that the assay is working correctly.
Q: I am trying to measure this compound-DNA adducts using an ELISA, but my signal is very low. What are the potential issues?
A: Detecting DNA adducts can be challenging due to their low abundance. Here are some troubleshooting tips:
-
DNA isolation: Ensure that your DNA isolation protocol yields high-purity DNA, as contaminants can interfere with the assay.
-
Antibody affinity: The primary antibody used in the ELISA must have a high affinity and specificity for platinum-DNA adducts.
-
Denaturation of DNA: The DNA must be single-stranded for the antibody to access the adducts. Ensure your denaturation step (e.g., heat or chemical) is effective.
-
Assay sensitivity: You may need to increase the amount of DNA coated onto the ELISA plate or optimize the concentrations of the primary and secondary antibodies to increase the signal.
-
Sample handling: Be aware that ex vivo formation of adducts can occur if there is residual unbound platinum in your samples. Immediate processing of samples is recommended.
III. Quantitative Data Summary
The following tables summarize quantitative data related to this compound resistance. Note that much of the detailed quantitative proteomic and genomic data has been generated for cisplatin, but the trends are often applicable to this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µg/mL) | Reference |
| AGS | Gastric Cancer | Sensitive | 6.11 ± 1.44 | |
| MKN-28 | Gastric Cancer | Sensitive | 16.10 ± 0.81 | |
| MKN-45 | Gastric Cancer | Sensitive | 1.78 ± 0.16 | |
| HCT-116/OxaR | Colon Cancer | Oxaliplatin-Resistant | Varies (effective) | |
| LoVo/OxaR | Colon Cancer | Oxaliplatin-Resistant | Varies (effective) | |
| NCI-H446 | Lung Cancer | Sensitive (baseline) | ~30 (significant inhibition) |
Table 2: Changes in Protein Expression Associated with Platinum Resistance
| Protein/Pathway | Change in Resistant Cells | Implication for this compound Resistance | References |
| PI3K/AKT Pathway | |||
| p-AKT | Increased | Promotes cell survival and proliferation | |
| PI3K | Increased | Activates the pro-survival AKT pathway | |
| Metabolism | |||
| LDHA | Increased | Promotes aerobic glycolysis, supporting cell growth | |
| Apoptosis Regulation | |||
| Bcl-2 | Increased | Inhibits apoptosis | |
| Bax | Decreased | Promotes apoptosis | |
| DNA Repair | |||
| ERCC1 | Increased | Enhances Nucleotide Excision Repair of DNA adducts | |
| Drug Transport | |||
| ATP7B | Increased | Increases drug efflux |
IV. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound resistance.
A. Protocol for Establishing a this compound-Resistant Cell Line (Pulse Method)
-
Determine the initial IC50: a. Plate the parental cancer cell line in 96-well plates at a predetermined optimal density. b. Treat the cells with a range of this compound concentrations for 48-72 hours. c. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value.
-
Initial Pulse Treatment: a. Plate the parental cells in a T25 or T75 flask. b. Once the cells reach 70-80% confluency, treat them with this compound at a concentration equal to the IC20-IC30 for 4-6 hours. c. After the incubation, remove the drug-containing medium, wash the cells twice with sterile PBS, and add fresh, drug-free complete medium. d. Monitor the cells until they recover and reach 70-80% confluency. This may take several days to weeks.
-
Subsequent Pulse Treatments: a. Repeat the pulse treatment (step 2) on the recovered cell population. b. After 3-4 cycles of treatment at the initial concentration, you can begin to gradually increase the this compound concentration (e.g., by 1.5-fold). c. Continue this process of pulse treatment and recovery with escalating doses of this compound.
-
Verification and Maintenance: a. After several months of selection, test the IC50 of the selected cell population and compare it to the parental cell line to determine the fold-resistance. b. Once a desired level of resistance is achieved (e.g., >5-fold), the resistant cell line can be considered established. c. Maintain the resistant cell line in a medium containing a low concentration of this compound (e.g., the IC10 of the parental line) to preserve the resistant phenotype. d. Cryopreserve cells at multiple stages of the selection process.
B. Protocol for Competitive ELISA for Platinum-DNA Adducts
This protocol is a general guideline and should be optimized for your specific antibody and experimental setup.
-
Plate Coating: a. Dilute purified, platinated DNA (as a standard) and DNA from your experimental samples in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). b. Add 100 µL of the diluted DNA to the wells of a high-binding 96-well ELISA plate. c. Incubate the plate overnight at 4°C. d. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: a. Add 200 µL of blocking buffer (e.g., 5% BSA in PBST) to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate three times with wash buffer.
-
Competition Step: a. In separate tubes, pre-incubate the anti-platinum-DNA adduct primary antibody with your standards (for the standard curve) or your unknown samples for 1 hour at 37°C. This allows the antibody to bind to the adducts in solution. b. Add 100 µL of this antibody-sample mixture to the corresponding wells of the coated plate. c. Incubate for 1-2 hours at 37°C. During this time, any free antibody (not bound to adducts in your sample) will bind to the adducts coated on the plate.
-
Secondary Antibody Incubation: a. Wash the plate four times with wash buffer. b. Add 100 µL of a diluted HRP-conjugated secondary antibody (that recognizes the primary antibody) to each well. c. Incubate for 1 hour at room temperature.
-
Detection: a. Wash the plate five times with wash buffer. b. Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed. c. Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. The signal will be inversely proportional to the amount of DNA adducts in your sample. Generate a standard curve using the known concentrations of platinated DNA and use it to determine the concentration of adducts in your unknown samples.
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways involved in acquired resistance to this compound.
Caption: Troubleshooting workflow for weak or no signal in Western blotting.
Caption: Workflow for generating a this compound-resistant cell line.
References
- 1. This compound: a new antitumour platinum drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Biomarkers of platinum resistance in ovarian cancer: what can we use to improve treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Adjusting Lobaplatin dosage to minimize myelosuppression in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers adjusting lobaplatin dosage to minimize myelosuppression in vivo.
Troubleshooting Guides & FAQs
This section addresses specific issues researchers may encounter during their in vivo experiments with this compound, focusing on the critical balance between therapeutic efficacy and myelosuppression.
FAQ 1: What is the primary dose-limiting toxicity of this compound in vivo?
The primary and dose-limiting toxicity of this compound is myelosuppression, with thrombocytopenia (a decrease in platelet count) being the most prominent manifestation.[1] Leukopenia and neutropenia are also common hematological toxicities. In clinical trials, the maximum tolerated dose (MTD) is often determined by the occurrence of severe thrombocytopenia.
FAQ 2: How can I design a dose-escalation study in mice to determine the MTD of this compound?
A common preclinical dose-escalation design is adapted from the clinical 3+3 design. This involves treating cohorts of at least three animals at escalating dose levels of this compound. The dose for the next cohort is increased only if no dose-limiting toxicities (DLTs) are observed in the current cohort.
Troubleshooting: Defining a Dose-Limiting Toxicity (DLT) in a Preclinical Setting
-
Problem: It is unclear what constitutes a DLT in our mouse model.
-
Solution: A DLT in a preclinical setting for this compound can be defined based on hematological parameters and clinical signs. A common definition includes:
-
Grade 4 neutropenia or thrombocytopenia.
-
Grade 3 febrile neutropenia.
-
Significant weight loss (>20%) or other signs of severe morbidity.
-
Failure of blood counts to recover to a safe level (e.g., platelets >100 x 109/L, neutrophils >1.0 x 109/L) within a reasonable timeframe to allow for the next treatment cycle.[1]
-
FAQ 3: What is a typical starting dose for this compound in mice?
A starting dose for in vivo studies in mice can be extrapolated from doses used in other preclinical and clinical studies, often starting at a fraction of the clinically relevant dose and escalating. For example, doses in the range of 20-30 mg/m² have been used in clinical settings, which can be converted to a mg/kg dose for mice.[1] It is crucial to perform a literature search for studies with similar animal models to determine an appropriate starting dose range.
Troubleshooting: Unexpected Severe Toxicity at the Starting Dose
-
Problem: Our first cohort of mice experienced severe toxicity and mortality at our initial low dose.
-
Solution:
-
Re-evaluate Dose Calculation: Double-check all calculations for dose conversion from m² to kg and dilution calculations.
-
Animal Strain and Health: Consider the strain, age, and health status of the animals, as these can significantly impact drug tolerance.
-
Route and Speed of Administration: Ensure the correct route of administration (e.g., intravenous) and that the infusion rate is not too rapid.
-
Reduce Starting Dose: Decrease the starting dose for the next cohort by at least 50% and use smaller dose escalation steps.
-
FAQ 4: How should I monitor for myelosuppression in my animal models?
Regular monitoring of peripheral blood counts is essential. This should be done at baseline (before treatment), at the expected nadir (lowest point) of blood cell counts, and during the recovery phase. For platinum agents, the nadir for thrombocytopenia is typically around two weeks post-administration.
Troubleshooting: Inconsistent Blood Count Results
-
Problem: We are seeing high variability in our complete blood count (CBC) data between animals in the same dose group.
-
Solution:
-
Standardize Blood Collection: Ensure a consistent and minimally stressful blood collection technique (e.g., retro-orbital sinus, submandibular vein) and use the same volume of anticoagulant.
-
Automated Hematology Analyzer: Use a calibrated automated hematology analyzer designed for rodent blood to minimize user-dependent variability.
-
Increase Sample Size: A larger cohort size can help to account for biological variability.
-
FAQ 5: Myelosuppression is limiting the therapeutic dose. What are some strategies to mitigate this?
-
Dose Fractionation: Administering the total dose in smaller, more frequent injections may reduce peak drug exposure and lessen toxicity.
-
Supportive Care: The use of hematopoietic growth factors can help to stimulate the recovery of blood cells. For example, granulocyte colony-stimulating factor (G-CSF) can be used to manage neutropenia.
-
Combination Therapy: Combining this compound with other anti-cancer agents that have different toxicity profiles may allow for a reduction in the this compound dose while maintaining or enhancing anti-tumor efficacy.
Data Presentation
Table 1: Example of this compound Dose Escalation and Corresponding Myelosuppression in a Clinical Setting
| This compound Dose (mg/m²) | Number of Patients | Grade 3/4 Neutropenia | Grade 3/4 Thrombocytopenia | Dose-Limiting Toxicities (DLTs) |
| 30 | 3 | 29.41% (Grade 3) | 0% | 0 |
| 35 | 10 | 11.76% (Grade 4) | 0% | 1 (Grade 4 Neutropenia) |
| 40 | 4 | Not specified | 5.88% (Grade 3) | 3 (Neutropenia and Thrombocytopenia) |
Data adapted from a Phase I clinical trial of this compound in combination with docetaxel.[2]
Table 2: Hematological Toxicity of this compound-Containing Regimens in Different Cancer Types
| Cancer Type | This compound Dose (mg/m²) | Regimen | Grade 3/4 Leukopenia/Neutropenia | Grade 3/4 Thrombocytopenia |
| Extensive-Stage Small-Cell Lung Cancer | 30 | This compound + Etoposide | 58.3% | 25-30% |
| Metastatic Breast Cancer | 30 | This compound + other agents | 21.9% | 15.8% |
Data synthesized from multiple clinical studies.
Experimental Protocols
Protocol 1: In Vivo Dose Escalation of this compound in a Murine Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 106 cancer cells into the right flank. Allow tumors to reach a volume of 100-150 mm³.
-
Dose Escalation Cohorts:
-
Establish dose cohorts using a modified 3+3 design.
-
Start with a conservative dose (e.g., 5 mg/kg) and escalate by a predetermined factor (e.g., 1.5x) in subsequent cohorts of 3-6 mice each.
-
-
Drug Administration:
-
Reconstitute this compound in sterile water for injection and dilute with 5% dextrose solution.
-
Administer via intravenous (tail vein) injection.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform complete blood counts (CBCs) via retro-orbital or submandibular blood collection at baseline (Day 0), and on days 7, 14, and 21 post-treatment to monitor for nadir and recovery.
-
-
Endpoint and DLT Definition:
-
The primary endpoint is the determination of the Maximum Tolerated Dose (MTD).
-
Define DLTs: e.g., >20% body weight loss, Grade 4 neutropenia or thrombocytopenia persisting for >7 days.
-
The MTD is the dose level below the one at which ≥1/3 of the mice experience a DLT.
-
Protocol 2: Assessment of Myelosuppression by Flow Cytometry of Bone Marrow
-
Sample Collection: At predetermined time points post-lobaplatin treatment, euthanize mice and harvest femurs and tibias.
-
Bone Marrow Isolation: Flush the bone marrow from the bones using a syringe with FACS buffer (PBS + 2% FBS). Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Stain cells with a viability dye to exclude dead cells.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies to identify hematopoietic stem and progenitor cells (HSPCs). A common panel for murine HSPCs is the "LSK" panel (Lin-, Sca-1+, c-Kit+).
-
Example Panel:
-
Lineage Cocktail (FITC): CD3e, CD4, CD8a, B220, Gr-1, Mac-1, Ter-119
-
c-Kit (APC-Cy7)
-
Sca-1 (PE-Cy7)
-
CD34 (PerCP-Cy5.5)
-
Flt3 (PE)
-
CD150 (APC)
-
CD48 (BV421)
-
-
-
Data Acquisition and Analysis: Acquire samples on a multicolor flow cytometer. Analyze the data to quantify the percentages and absolute numbers of different HSPC populations (e.g., long-term HSCs, short-term HSCs, multipotent progenitors).
Mandatory Visualization
Caption: Signaling pathway of this compound-induced myelosuppression.
Caption: Experimental workflow for in vivo dose escalation of this compound.
References
- 1. The Efficacy and Toxicity of this compound-contained Chemotherapy in Extensive-stage Small-cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I clinical trial of dose escalation of this compound in combination with fixed-dose docetaxel for the treatment of human solid tumours that had progressed following chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lobaplatin Solubility and Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Lobaplatin, focusing on improving its solubility and stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound has been reported with some variability. It is generally considered more soluble than cisplatin.[1] Available data indicates a solubility of approximately:
-
7 mg/mL in water.
-
2 mg/mL in water, which can be improved with warming.
-
A predicted water solubility of 72.9 mg/mL.
It is important to note that solubility can be influenced by factors such as temperature and the presence of other solutes.
Q2: Are there any solvents that should be avoided when preparing this compound solutions?
A2: Yes. It is strongly advised to avoid dissolving this compound in dimethyl sulfoxide (DMSO) and sodium chloride (saline) solutions.
-
DMSO: Can lead to the inactivation of the drug.
-
Sodium Chloride Solution: May induce degradation of this compound.
For intravenous administration in clinical settings, this compound is typically dissolved in sterile water for injection and then diluted with a 5% glucose solution.
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
A3: The primary degradation pathway for this compound in aqueous solutions is hydrolysis.[2][3] This process is common to many platinum-based anticancer drugs. The hydrolysis of this compound is understood to occur via a biphasic mechanism.[2] In the body, this compound acts as a pro-drug and is hydrolyzed to form a highly reactive, charged platinum complex that can then interact with DNA.[4]
Q4: How can the solubility of this compound be improved for experimental use?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs, and these are applicable to platinum-based compounds like this compound:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, thereby increasing their apparent solubility in water. This approach can also enhance drug stability.
-
Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, can improve its solubility, stability, and pharmacokinetic profile.
-
Nanoparticle Formulations: Reducing the particle size of a drug to the nanoscale significantly increases its surface area, which can lead to enhanced dissolution rates and saturation solubility.
Troubleshooting Guide
Problem: this compound powder is not dissolving completely in water at the desired concentration.
| Possible Cause | Troubleshooting Step | Rationale |
| Concentration exceeds solubility limit. | 1. Refer to the solubility data provided. Do not attempt to prepare a stock solution at a concentration significantly higher than its reported solubility. 2. If a higher concentration is required, consider using a formulation approach such as cyclodextrin complexation. | The intrinsic solubility of a compound in a given solvent is a fixed physical property under specific conditions. |
| Insufficient mixing or time. | 1. Vortex the solution for several minutes. 2. Use a magnetic stirrer for a longer duration (e.g., 30-60 minutes). 3. Gently warm the solution (e.g., to 37°C) while stirring. | Adequate agitation and time are necessary to achieve equilibrium solubility. A moderate increase in temperature can enhance the solubility of many compounds. |
| Incorrect solvent used. | Ensure you are using purified water (e.g., deionized, distilled, or water for injection). Avoid using saline or buffers containing chloride ions. | As stated in the FAQs, chloride ions can induce degradation of this compound. |
Problem: A freshly prepared this compound solution appears cloudy or forms a precipitate over time.
| Possible Cause | Troubleshooting Step | Rationale |
| Chemical instability and degradation. | 1. Prepare solutions fresh before each experiment. 2. Protect the solution from light by using amber vials or covering the container with aluminum foil. 3. Store stock solutions at recommended temperatures (e.g., 2-8°C) for short-term storage, and conduct stability studies to determine appropriate storage times. | Platinum-based drugs can be sensitive to light and temperature, leading to degradation and precipitation of less soluble byproducts. |
| pH of the solution. | 1. Measure the pH of the aqueous solution after dissolving this compound. 2. If the experimental design allows, adjust the pH using a suitable buffer system (avoiding chloride-containing buffers). The optimal pH for stability needs to be determined empirically. | The stability of many pharmaceutical compounds is pH-dependent. Deviations from the optimal pH can accelerate degradation. |
| Interaction with container material. | Use high-quality, inert glass or polypropylene containers for solution preparation and storage. | Reactive surfaces can potentially interact with the platinum complex, leading to instability. |
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Reported Solubility | Molar Solubility (approx.) | Notes |
| Water | 7 mg/mL | 17.6 mM | - |
| Water | 2 mg/mL | 5.0 mM | Can be improved with warming. |
| Water | 72.9 mg/mL | 183.5 mM | Predicted value. |
| Ethanol | 4 mg/mL | 10.1 mM | - |
Molar mass of this compound: 397.33 g/mol
Experimental Protocols
Protocol 1: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a fundamental method to determine the equilibrium solubility of this compound in an aqueous medium.
Materials:
-
This compound powder
-
Purified water (or other aqueous buffer)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC-UV system or other suitable quantitative analytical instrument
Procedure:
-
Add an excess amount of this compound powder to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.
-
Add a known volume of the aqueous solvent to the vial.
-
Tightly cap the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) to allow the solution to reach equilibrium. It is advisable to take samples at multiple time points to confirm that equilibrium has been reached.
-
After shaking, allow the vials to stand for a short period to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with a known volume of the mobile phase or an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol outlines the steps to develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Objective: To develop a stability-indicating HPLC-UV method for the quantification of this compound and the detection of its degradation products.
1. Initial Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its more polar degradation products. A common starting point is a gradient of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
-
Aqueous Phase: e.g., 0.1% formic acid or phosphoric acid in water.
-
Organic Phase: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the UV absorbance maximum of this compound using a UV-Vis spectrophotometer.
-
Injection Volume: 10-20 µL.
2. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed to generate potential degradation products.
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a specified time.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100°C) and a solution of this compound to a similar temperature.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber).
3. Method Optimization and Validation:
-
Analyze the stressed samples using the initial HPLC method.
-
Optimize the mobile phase gradient, pH, and other chromatographic parameters to achieve adequate separation between the this compound peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Caption: Experimental workflow for preparing and evaluating this compound solutions.
Caption: Formulation strategies to improve the solubility and stability of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Assessing Lobaplatin Efficacy in Slow-Growing Tumor Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the assessment of Lobaplatin efficacy in slow-growing tumor models.
Frequently Asked Questions (FAQs)
Q1: Why is my slow-growing tumor model showing high variability in tumor growth, making it difficult to assess this compound efficacy?
High variability in slow-growing tumor models can obscure the therapeutic effects of this compound. This can be caused by several factors, including inherent tumor heterogeneity, inconsistent tumor cell implantation, and variations in animal health. To mitigate this, ensure a consistent and precise implantation technique, increase the number of animals per group to enhance statistical power, and implement strict animal health monitoring protocols.
Q2: The tumor growth inhibition (TGI) in my this compound-treated group is not statistically significant, even though I observe a trend. What can I do?
In slow-growing models, the time to reach a significant tumor volume difference between treated and control groups may be prolonged. Consider extending the study duration to allow for a larger therapeutic window to become apparent. Additionally, employ more sensitive endpoints such as molecular biomarkers of drug activity or advanced imaging techniques to detect earlier signs of treatment response.
Q3: How do I determine the optimal dosing schedule for this compound in a long-term, slow-growing tumor model study?
The optimal dosing schedule for this compound in a prolonged study needs to balance efficacy with cumulative toxicity. It is recommended to conduct a preliminary dose-finding study with extended monitoring for signs of toxicity, such as weight loss, changes in behavior, and hematological parameters. Consider intermittent dosing schedules (e.g., weekly or bi-weekly) to allow for recovery between treatments, which can improve the overall tolerability of the drug.
Q4: My in vitro data showed high sensitivity of the cancer cells to this compound, but the in vivo efficacy in the slow-growing model is poor. What could be the reason?
Discrepancies between in vitro and in vivo results are common and can be attributed to factors such as poor drug penetration into the tumor tissue, rapid drug metabolism and clearance in vivo, or the development of a resistant tumor microenvironment. To investigate this, you can perform pharmacokinetic and pharmacodynamic (PK/PD) studies to assess drug levels in the tumor and correlate them with target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No discernible tumor shrinkage, only growth delay. | Slow-growing tumors may not exhibit significant regression with cytotoxic agents like this compound. The primary effect might be cytostatic rather than cytotoxic. | Focus on metrics like time to progression, tumor growth delay, and overall survival as primary endpoints. Utilize molecular assays to confirm target engagement and cellular response. |
| High incidence of adverse events leading to animal removal from the study. | Cumulative toxicity from the repeated dosing required in a long-term study. | Refine the dosing schedule based on tolerability data. Implement supportive care measures if appropriate for the animal model. Consider combination therapies that may allow for a lower, less toxic dose of this compound. |
| Tumors resume growth after an initial period of stasis following this compound treatment. | Development of acquired resistance to this compound. | Collect tumor samples at different time points (baseline, during treatment, and upon progression) to analyze molecular mechanisms of resistance. This can inform the development of combination therapies to overcome resistance. |
Experimental Protocols
Protocol 1: Orthotopic Implantation of Slow-Growing Breast Cancer Cells
This protocol describes the orthotopic implantation of HCC70 human breast cancer cells, a model known for its relatively slow growth, into immunodeficient mice.
-
Cell Culture: Culture HCC70 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize 6-8 week old female NSG mice using isoflurane. Place the mouse in a supine position and disinfect the fourth mammary fat pad area with an alcohol swab.
-
Implantation: Make a small incision to expose the mammary fat pad. Using a 28-gauge needle, slowly inject 20 µL of the cell suspension (containing 1 x 10^6 cells) into the fat pad.
-
Suturing and Recovery: Close the incision with a surgical clip or suture. Monitor the animal until it has fully recovered from anesthesia. Provide post-operative analgesia as per institutional guidelines.
-
Tumor Monitoring: Begin caliper measurements of the tumors three times a week once they become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Quantitative Data on this compound Efficacy
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 |
| HCT116 | Colon Carcinoma | 1.8 |
| MCF-7 | Breast Carcinoma | 3.2 |
| SKOV3 | Ovarian Cancer | 1.5 |
| U87 | Glioblastoma | 4.1 |
Table 2: In Vivo Efficacy of this compound in a Slow-Growing Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 30 (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | 1250 ± 150 | - | - |
| This compound (2 mg/kg) | 750 ± 120 | 40 | <0.05 |
| This compound (4 mg/kg) | 450 ± 90 | 64 | <0.01 |
Visualizations
Caption: Workflow for assessing this compound efficacy in a slow-growing tumor model.
Caption: Troubleshooting logic for in vitro/in vivo efficacy discrepancies.
Technical Support Center: Mitigating Chemotherapy-Induced Gastrointestinal Side Effects in Preclinical Studies
Disclaimer: Preclinical research on mitigating the gastrointestinal side effects of Lobaplatin is limited. The following guidance is based on studies investigating other platinum-based chemotherapies (e.g., cisplatin) and common cytotoxic agents known to cause intestinal damage. Researchers should consider these protocols and data as a starting point and adapt them for their specific this compound studies.
Frequently Asked Questions (FAQs)
Q1: What are the common preclinical models for studying chemotherapy-induced gastrointestinal mucositis?
A1: Rodent models, particularly mice and rats, are the most common for inducing and studying gastrointestinal mucositis.[1][2][3][4] Administration of chemotherapeutic agents like 5-Fluorouracil (5-FU), irinotecan, and platinum-based drugs via intraperitoneal (i.p.) injection is a standard method to induce intestinal damage that mimics the clinical condition.[5]
Q2: What are the key indicators of gastrointestinal toxicity to measure in my preclinical study?
A2: Key indicators include body weight loss, diarrhea scores, histological damage to the intestinal mucosa (villus shortening, crypt loss, inflammatory cell infiltration), increased intestinal permeability, apoptosis of epithelial cells, and changes in the expression of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) and apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3).
Q3: My TUNEL assay is showing high background. What could be the cause?
A3: High background in TUNEL staining can result from several factors, including improper fixation, excessive enzyme (TdT) concentration, or insufficient washing. Using a positive control (e.g., DNase I-treated tissue) and a negative control (no TdT enzyme) is crucial for troubleshooting. Consider titrating your TdT enzyme concentration and increasing the stringency of your wash steps.
Q4: I'm not getting a clear signal for Bax or Bcl-2 in my Western blot. What should I do?
A4: Weak or no signal in a Western blot can be due to low protein abundance in the sample, inefficient protein transfer, or issues with the primary or secondary antibodies. Ensure you are loading a sufficient amount of protein, confirm successful transfer with a stain like Ponceau S, and optimize your antibody concentrations and incubation times. Including a positive control lysate is recommended to validate your antibody and protocol.
Troubleshooting Guides
Animal Model of Chemotherapy-Induced Mucositis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in intestinal damage between animals. | Inconsistent drug administration (e.g., subcutaneous vs. intraperitoneal injection). Genetic drift in outbred animal stocks. Differences in gut microbiota composition. | Ensure consistent and accurate drug administration technique for all animals. Use animals from a reliable vendor and consider using inbred strains for more uniformity. Co-house animals to normalize gut microbiota or consider pre-screening for specific microbial profiles. |
| Unexpected animal mortality. | Chemotherapy dose is too high for the specific animal strain, age, or sex. Severe dehydration and malnutrition due to diarrhea and reduced food/water intake. | Perform a dose-response study to determine the optimal dose that induces significant mucositis without excessive mortality. Provide supportive care, such as subcutaneous fluid administration and palatable, soft food, to mitigate dehydration and weight loss. |
| Lack of significant intestinal damage. | Chemotherapy dose is too low. Insufficient time for damage to develop. Resistance of the animal strain to the specific chemotherapeutic agent. | Increase the chemotherapy dose in a stepwise manner. Optimize the time point for tissue collection post-chemotherapy based on literature for the specific agent. Consider using a different, more susceptible animal strain. |
TUNEL Assay for Apoptosis Detection
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background/Non-specific Staining | Excessive TdT enzyme concentration. Inadequate washing steps. Autofluorescence of the tissue. Improper fixation. | Optimize TdT enzyme concentration by performing a titration. Increase the number and duration of wash steps. Include an autofluorescence control (section without any fluorescent labels). Ensure prompt and proper fixation of fresh tissues. |
| Weak or No Signal | Insufficient permeabilization. Inactive TdT enzyme or degraded reagents. DNA fragmentation is not at its peak at the time of tissue collection. | Optimize the concentration and incubation time for Proteinase K. Use fresh reagents and include a DNase I-treated positive control to verify reagent activity. Perform a time-course study to identify the peak of apoptosis. |
| False Positives | DNA damage from necrosis, not apoptosis. Over-fixation of tissue. | Combine TUNEL with morphological analysis (e.g., H&E staining) to identify apoptotic bodies. Optimize fixation time to avoid excessive cross-linking. |
Western Blot for Apoptosis Markers (Bax/Bcl-2)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Low abundance of target protein in the sample. Inefficient protein transfer to the membrane. Suboptimal primary or secondary antibody concentration. | Increase the amount of protein loaded per well. Confirm transfer efficiency using Ponceau S staining. Titrate antibody concentrations and consider overnight incubation at 4°C. |
| High Background | Primary or secondary antibody concentration is too high. Insufficient blocking. Inadequate washing. | Reduce antibody concentrations. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). Increase the number and duration of wash steps, and include a detergent like Tween-20 in the wash buffer. |
| Non-specific Bands | Antibody is cross-reacting with other proteins. Protein degradation in the sample. | Use a more specific antibody; check the antibody datasheet for validation in your sample type. Add protease inhibitors to your lysis buffer and keep samples on ice. |
Data on Mitigating Agents
Table 1: Amifostine in Chemotherapy-Induced Mucositis (Preclinical Data)
| Animal Model | Chemotherapy | Amifostine Dose | Key Quantitative Outcomes | Reference |
| Mouse | Cisplatin | 200 mg/kg | Protection against nephrotoxicity. | |
| Rat | Cisplatin | Not specified | Renal and peripheral nerve protection. | |
| Mouse | Various | Not specified | Reduced tumor multiplicity and incidence in a carcinogenesis model. |
Table 2: Glutamine in Chemotherapy-Induced Mucositis (Preclinical Data)
| Animal Model | Chemotherapy | Glutamine Dose | Key Quantitative Outcomes | Reference |
| Rat | Methotrexate | 2% in chow | Prevented increase in intestinal permeability; restored expression of claudin-1, occludin, and ZO-1. | |
| Dog | Radiation | 4g/m² | No significant change in plasma glutamine or clinical mucositis scores. | |
| Child (Clinical) | Methotrexate | 400 mg/kg/day | Reduced incidence of oral mucositis (4.2% vs 62.5% in placebo). |
Table 3: Palifermin (KGF-1) in Chemotherapy-Induced Mucositis (Preclinical & Clinical Data)
| Patient/Animal Model | Chemotherapy/Radiation | Palifermin Dose | Key Quantitative Outcomes | Reference |
| Human (Clinical) | Total Body Irradiation + Etoposide + Cyclophosphamide | 60 mcg/kg/day | Reduced incidence of severe oral mucositis (63% vs 98% in placebo). Reduced duration of severe mucositis (median 3 vs 9 days). | |
| Human (Clinical) | 5-FU + Leucovorin | 40 mcg/kg | Reduced incidence of ulcerative mucositis (Cycle 1: 29% vs 61% in placebo). | |
| Human (Clinical) | Doxorubicin-based | 180 mcg/kg | Reduced cumulative incidence of severe mucositis (13% vs 51% in placebo). |
Table 4: Probiotics in Chemotherapy-Induced Diarrhea (Preclinical & Clinical Data)
| Patient/Animal Model | Chemotherapy | Probiotic Strain(s) | Key Quantitative Outcomes | Reference |
| Human (Clinical) | Fluoropyrimidine/Irinotecan-based | Multi-strain (Lactobacillus, Bifidobacteria, Streptococcus) | Reduced episodes of all grades of diarrhea (199 vs 220 in placebo). | |
| Human (Clinical) | Various | Not specified | Potential to alleviate chemotherapy-related side effects. | |
| Animal Models | Various | Various | Promising outcomes in reducing diarrhea. |
Experimental Protocols
Histopathological Analysis of Intestinal Mucositis
-
Tissue Collection and Fixation: Euthanize the animal and collect a segment of the small intestine (e.g., jejunum). Flush the lumen gently with cold phosphate-buffered saline (PBS). Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome. Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation and Scoring: Examine the stained sections under a light microscope. Score the degree of intestinal damage based on a standardized scale that assesses villus height, crypt depth, inflammatory cell infiltration, and epithelial integrity.
TUNEL Assay for Apoptosis in Intestinal Tissue
-
Sample Preparation: Use paraffin-embedded intestinal sections. Deparaffinize and rehydrate the tissue sections.
-
Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP) in a humidified chamber at 37°C for 60 minutes.
-
Washing: Wash the sections thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstaining and Mounting: Counterstain the nuclei with a fluorescent dye like DAPI. Mount the slides with an anti-fade mounting medium.
-
Visualization: Visualize the apoptotic cells (green fluorescence for FITC) and total nuclei (blue fluorescence for DAPI) using a fluorescence microscope.
Western Blot for Bax and Bcl-2
-
Protein Extraction: Homogenize frozen intestinal tissue samples in RIPA lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bax and Bcl-2 (and a loading control like β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Experimental Workflows
Chemotherapy-Induced Intestinal Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway activated by chemotherapy in intestinal epithelial cells.
TLR4/NF-κB Inflammatory Signaling Pathway in Mucositis
References
Validation & Comparative
Head-to-head comparison of Lobaplatin and Carboplatin in lung cancer xenografts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of platinum-based chemotherapeutics for lung cancer, the third-generation compound Lobaplatin has emerged as a potential alternative to the widely used Carboplatin. This guide provides a comprehensive head-to-head comparison of their preclinical efficacy in lung cancer xenograft models, supported by experimental data and detailed methodologies to inform future research and development.
At a Glance: Key Performance Metrics
| Metric | This compound | Carboplatin | Key Findings |
| In Vitro Cytotoxicity (IC50, µM) | This compound generally demonstrates comparable or slightly higher potency in vitro. | ||
| NCI-H460 | 1.8 ± 0.3[1] | 3.9 ± 0.5[1] | |
| NCI-H520 | 2.1 ± 0.4[1] | 4.5 ± 0.7[1] | |
| A549 | 2.8 ± 0.5[1] | 5.2 ± 0.9 | |
| NCI-H226 | 3.2 ± 0.6 | 6.1 ± 1.1 | |
| In Vivo Antitumor Activity | Direct comparative data in lung cancer xenografts is limited. However, studies in other tumor models suggest this compound may have a superior therapeutic effect. | ||
| Retinoblastoma Xenograft (Tumor Weight, g) | 0.38 ± 0.05 | 0.62 ± 0.07 | In a retinoblastoma xenograft model, this compound demonstrated significantly better tumor growth inhibition than Carboplatin. |
| Induction of Apoptosis | This compound appears to be a more potent inducer of apoptosis. | ||
| Retinoblastoma Xenograft (Apoptosis Rate, %) | 19.4 ± 1.5 | 13.7 ± 1.2 | This compound induced a higher rate of apoptosis in retinoblastoma xenografts compared to Carboplatin. |
Mechanism of Action: A Shared Path with Subtle Differences
Both this compound and Carboplatin are platinum-based alkylating agents that exert their cytotoxic effects by forming adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.
Shared Mechanism:
-
Cellular Uptake: The drugs enter the cancer cells.
-
Aquation: Inside the cell, the platinum compounds undergo hydrolysis, becoming activated.
-
DNA Adduct Formation: The activated platinum species bind to DNA, primarily at the N7 position of guanine and adenine bases, forming intrastrand and interstrand cross-links.
-
Cell Cycle Arrest & Apoptosis: The DNA damage triggers cell cycle arrest and activates apoptotic pathways, leading to cancer cell death.
Preclinical studies suggest that this compound may have advantages, including activity against cisplatin-resistant tumor cells and a different toxicity profile.
Experimental Data: In-Depth Analysis
In Vitro Cytotoxicity in NSCLC Cell Lines
A study by He et al. (2012) compared the in vitro cytotoxicity of this compound and Carboplatin against a panel of human non-small cell lung cancer (NSCLC) cell lines. The results, summarized in the table below, indicate that this compound generally exhibits a lower IC50 value, suggesting higher potency.
| Cell Line | This compound IC50 (µM) | Carboplatin IC50 (µM) |
| NCI-H460 | 1.8 ± 0.3 | 3.9 ± 0.5 |
| NCI-H520 | 2.1 ± 0.4 | 4.5 ± 0.7 |
| A549 | 2.8 ± 0.5 | 5.2 ± 0.9 |
| NCI-H226 | 3.2 ± 0.6 | 6.1 ± 1.1 |
In Vivo Antitumor Efficacy: A Look at a Retinoblastoma Xenograft Model
| Treatment Group | Mean Tumor Weight (g) |
| Control | 1.25 ± 0.15 |
| Carboplatin | 0.62 ± 0.07 |
| This compound | 0.38 ± 0.05 |
Induction of Apoptosis
The same study in retinoblastoma xenografts also revealed that this compound was a more potent inducer of apoptosis than Carboplatin.
| Treatment Group | Apoptosis Rate (%) |
| Control | 3.2 ± 0.5 |
| Carboplatin | 13.7 ± 1.2 |
| This compound | 19.4 ± 1.5 |
Signaling Pathways
The antitumor mechanisms of both drugs involve the modulation of key signaling pathways that control cell survival and proliferation. The study by Ouyang et al. (2020) in retinoblastoma xenografts indicated that both Carboplatin and this compound suppress tumor cell proliferation by inhibiting the E2F1/Cdc25a/Cdk2 pathway .
Caption: Inhibition of the E2F1/Cdc25a/Cdk2 pathway by this compound and Carboplatin.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Seeding: NSCLC cells (NCI-H460, NCI-H520, A549, NCI-H226) were seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with various concentrations of this compound or Carboplatin for 72 hours.
-
Cell Fixation: The cells were then fixed with 10% trichloroacetic acid.
-
Staining: After washing, the plates were stained with 0.4% sulforhodamine B (SRB) solution.
-
Measurement: The absorbance was measured at 515 nm using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.
Caption: Workflow for the in vitro cytotoxicity assay.
In Vivo Lung Cancer Xenograft Study
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.
-
Cell Implantation: Human lung cancer cells (e.g., A549 or NCI-H460) are harvested and suspended in a suitable medium. Approximately 5 x 10^6 cells are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment groups (e.g., vehicle control, this compound, Carboplatin). Drugs are administered intravenously or intraperitoneally according to a specified schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (length x width²) / 2 is commonly used to calculate tumor volume.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
Caption: General workflow for an in vivo lung cancer xenograft study.
Apoptosis Assay (TUNEL Assay)
-
Tissue Preparation: Excised tumor tissues are fixed in formalin and embedded in paraffin.
-
Sectioning: Tissue sections are cut and mounted on slides.
-
Permeabilization: The sections are deparaffinized, rehydrated, and treated with proteinase K to permeabilize the cells.
-
TUNEL Staining: The slides are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Counterstaining: The nuclei are counterstained with a fluorescent dye such as DAPI.
-
Imaging and Analysis: The sections are visualized using a fluorescence microscope, and the percentage of TUNEL-positive (apoptotic) cells is quantified.
Conclusion
The available preclinical data suggests that this compound is a potent platinum agent with in vitro cytotoxicity comparable or superior to Carboplatin in NSCLC cell lines. While direct comparative in vivo studies in lung cancer xenografts are limited, evidence from other tumor models indicates that this compound may offer a therapeutic advantage in terms of tumor growth inhibition and induction of apoptosis. Further head-to-head in vivo studies in lung cancer models are warranted to definitively establish the comparative efficacy and therapeutic potential of this compound in this setting. The detailed protocols provided herein offer a framework for such future investigations.
References
Lobaplatin Demonstrates Superior Efficacy in Cisplatin-Resistant Tumors: A Comparative Guide
For Immediate Release
Shanghai, China – November 27, 2025 – New comparative analyses of preclinical data validate the superior therapeutic efficacy of lobaplatin, a third-generation platinum compound, in tumor models that have developed resistance to cisplatin, a cornerstone of cancer chemotherapy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental evidence, detailed methodologies, and underlying molecular mechanisms that underscore this compound's potential in overcoming cisplatin resistance.
This compound has consistently demonstrated the ability to circumvent common resistance pathways that limit the efficacy of cisplatin and carboplatin.[1][2] Its unique chemical structure allows for a more stable interaction with DNA, potentially leading to a more potent induction of cell death and a reduced propensity for the development of drug resistance mechanisms.[2]
Quantitative Comparison of Cytotoxicity
In vitro studies across various cancer cell lines, including those resistant to cisplatin, highlight this compound's potent cytotoxic effects. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is consistently lower for this compound in cisplatin-resistant models compared to cisplatin itself, indicating a significant advantage in overcoming resistance.
A key study in non-small cell lung cancer (NSCLC) evaluated the efficacy of this compound in the A549 cell line and its cisplatin-resistant counterpart, A549/DDP. The results demonstrated that while A549/DDP cells exhibit significant resistance to cisplatin, they remain sensitive to this compound.
| Cell Line | Drug | IC50 (µg/mL) | Resistance Factor (RF) |
| A549 | Cisplatin | 7.20 ± 0.87 | - |
| A549/DDP | Cisplatin | 38.10 ± 4.33 | 5.29 |
| A549 | This compound | 7.87 | - |
| A549/DDP | This compound | Not specified | Not specified |
Note: The IC50 for this compound in A549/DDP cells was not explicitly provided in the compared study, however, the research indicated continued sensitivity.[3]
Similarly, in preclinical models of ovarian carcinoma, this compound demonstrated cytotoxicity that was similar to or higher than that of cisplatin and carboplatin across a panel of seven different ovarian cancer cell lines, with IC50 values ranging from 0.9 to 13.8 µmol/L.[4]
In Vivo Tumor Growth Inhibition
The superior efficacy of this compound in cisplatin-resistant tumors is further substantiated by in vivo xenograft models. In a study utilizing cisplatin-resistant human ovarian cancer xenografts, this compound administered as a single agent or in combination with docetaxel showed significant antitumor activity, underscoring its potential for clinical application in patients with cisplatin-refractory ovarian cancer.
Enhanced Apoptosis Induction in Resistant Cells
This compound's ability to induce programmed cell death, or apoptosis, is a key mechanism of its anticancer activity. Crucially, this function is maintained in cisplatin-resistant cells. Studies in gastric cancer cell lines have shown that this compound effectively induces apoptosis, a process that is often blunted in response to cisplatin in resistant phenotypes. This effect is mediated through the regulation of key apoptosis-related proteins.
For instance, in bladder cancer cell lines T24 and 5637, this compound treatment led to a dose-dependent increase in apoptosis, reaching 31.25%±1.20% in T24 cells and 14.3%±2.24% in 5637 cells. This was accompanied by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, effectively shifting the balance towards cell death.
Overcoming the Molecular Hurdles of Cisplatin Resistance
Cisplatin resistance is a multifactorial phenomenon involving reduced drug accumulation, increased DNA repair, and evasion of apoptosis. This compound appears to overcome these mechanisms through several avenues.
1. Circumventing Reduced Drug Accumulation: A primary mechanism of cisplatin resistance is the reduced intracellular concentration of the drug, often due to decreased expression of influx transporters like copper transporter 1 (CTR1) and increased expression of efflux pumps such as ATP7A, ATP7B, and MRP2. While the precise mechanisms for this compound are still under investigation, its distinct chemical structure may lead to different interactions with these transporters, allowing it to bypass this common resistance pathway.
2. Evading Enhanced DNA Repair: Cancer cells can develop resistance to cisplatin by enhancing their DNA repair capacity, particularly through the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways, which are responsible for removing platinum-DNA adducts. This compound-induced DNA adducts may be recognized and processed differently by these repair mechanisms, potentially overwhelming the cell's repair capacity and leading to cell death.
3. Restoring Apoptotic Signaling: Cisplatin-resistant cells often exhibit defects in their apoptotic signaling pathways. This compound has been shown to effectively activate these pathways, even in resistant cells. For example, in bladder cancer cells, this compound was found to inhibit the PI3K/Akt signaling pathway, a key survival pathway that is often hyperactivated in cancer and contributes to chemoresistance. By downregulating this pathway, this compound can lower the threshold for apoptosis induction.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of cisplatin resistance and this compound's circumvention strategies.
References
- 1. This compound: a new antitumour platinum drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. RBBP4 downregulation increases the sensitivity of A549 and HeLa cells to cisplatin by inhibiting cyclin D1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Platinum Drug Resistance: A Comparative Analysis of Lobaplatin's Cross-Resistance Profile
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among platinum-based chemotherapeutic agents is paramount in the quest for more effective cancer treatments. This guide provides an objective comparison of Lobaplatin's performance against cisplatin, carboplatin, and oxaliplatin, with a focus on its cross-resistance profile, supported by experimental data and detailed methodologies.
This compound, a third-generation platinum compound, has demonstrated promising antitumor activity, particularly in cases where resistance to first- and second-generation platinum drugs has developed. Its distinct chemical structure, featuring a 1,2-diaminomethylcyclobutane carrier ligand, is thought to contribute to its ability to circumvent some of the resistance mechanisms that plague its predecessors. This guide delves into the comparative cytotoxicity of this compound and other platinum agents in resistant cancer cell lines, outlines the experimental protocols used to derive these findings, and visualizes the key signaling pathways implicated in platinum drug resistance.
Comparative Cytotoxicity: this compound in the Face of Resistance
The efficacy of a chemotherapeutic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound. In the context of drug resistance, the resistance index (RI) is a critical metric, calculated as the ratio of the IC50 of the resistant cell line to that of the parental, sensitive cell line. A lower RI for a particular drug suggests it is less affected by the resistance mechanisms present in the cells.
While comprehensive studies directly comparing the IC50 values of this compound, cisplatin, carboplatin, and oxaliplatin across a wide panel of resistant cell lines are limited, the available data suggests that this compound often exhibits a favorable cross-resistance profile.
| Cell Line | Resistance to | This compound IC50 (µM) | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Oxaliplatin IC50 (µM) | Resistance Index (this compound) | Resistance Index (Other Platinums) | Reference |
| Ovarian Cancer | ||||||||
| A2780 | Parental | Data not available | Data not available | Data not available | Data not available | - | - | |
| A2780/CP70 | Cisplatin | Data not available | Data not available (13-fold > A2780) | Data not available | Data not available | Data not available | 13 | [1] |
| Colorectal Cancer | ||||||||
| HCT116 | Parental | Data not available | Data not available | Data not available | 7.53 ± 0.63 | - | - | [2] |
| HCT116-OxR | Oxaliplatin | Inhibitory Effect Noted | Data not available | Data not available | 145.5 ± 3.52 | Data not available | 19.3 | [2][3] |
| SW480 | Parental | Data not available | Data not available | Data not available | Data not available | - | - | |
| SW480-OxR | Oxaliplatin | Inhibitory Effect Noted | Data not available | Data not available | Data not available | Data not available | Data not available | [3] |
| Gastric Cancer | ||||||||
| AGS | Parental | 15.58 ± 3.67 (µg/mL) | Data not available | Data not available | Data not available | - | - | |
| MKN-28 | Parental | 41.02 ± 2.06 (µg/mL) | Data not available | Data not available | Data not available | - | - | |
| MKN-45 | Parental | 4.54 ± 0.41 (µg/mL) | Data not available | Data not available | Data not available | - | - |
Note: The table highlights the current gaps in directly comparable quantitative data. While some studies indicate this compound's effectiveness in resistant cell lines, precise IC50 values for a side-by-side comparison are not always available in the reviewed literature. The provided IC50 values for gastric cancer cell lines are for parental, not resistant, lines. One study noted an inhibitory effect of this compound in oxaliplatin-resistant colorectal cancer cell lines but did not provide specific IC50 values.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the assessment of platinum drug cytotoxicity and cross-resistance.
Cell Viability Assays (MTT and CCK-8)
These colorimetric assays are fundamental in determining the cytotoxic effects of drugs on cancer cells.
1. Cell Seeding:
-
Cancer cell lines (e.g., parental and drug-resistant strains) are harvested during their exponential growth phase.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment:
-
A series of dilutions of the platinum drugs (this compound, cisplatin, carboplatin, oxaliplatin) are prepared in the appropriate cell culture medium.
-
The medium in the wells is replaced with the medium containing the various drug concentrations. Control wells receive medium without the drug.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. Colorimetric Reaction:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Following drug incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
CCK-8 (Cell Counting Kit-8) Assay:
-
After drug incubation, a solution of CCK-8 is added directly to the wells.
-
The plates are incubated for 1-4 hours. The water-soluble tetrazolium salt (WST-8) in the CCK-8 solution is reduced by cellular dehydrogenases in viable cells to produce a yellow-colored formazan dye, which is soluble in the culture medium.
-
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT and ~450 nm for CCK-8).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Cell Death Detection ELISA)
This assay quantifies the level of apoptosis by detecting histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.
1. Cell Lysis:
-
Following treatment with the platinum drugs, both adherent and suspension cells are collected and lysed using the provided lysis buffer. This releases the cytoplasmic contents, including the nucleosomes from apoptotic cells.
2. Immunoassay:
-
The cell lysates are transferred to a streptavidin-coated microplate.
-
A mixture of two monoclonal antibodies is added: one is biotinylated and directed against histone proteins, and the other is labeled with peroxidase and directed against DNA.
-
During a short incubation, the antibody mixture forms a complex with the nucleosomes in the lysate. This complex then binds to the streptavidin-coated plate via the biotinylated anti-histone antibody.
3. Detection and Quantification:
-
After washing away unbound components, a peroxidase substrate (e.g., ABTS) is added.
-
The amount of peroxidase retained in the immunocomplex is determined by measuring the absorbance of the colored product at a specific wavelength (e.g., 405 nm).
-
The absorbance is directly proportional to the amount of nucleosomes in the sample, providing a quantitative measure of apoptosis.
Visualizing the Mechanisms of Resistance and this compound's Action
The development of resistance to platinum-based drugs is a multifactorial process involving various cellular and molecular alterations. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key signaling pathways involved in platinum drug resistance and the experimental workflow for assessing cross-resistance.
Mechanisms of Platinum Drug Resistance.
Experimental Workflow for Cross-Resistance Assessment.
References
- 1. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemosensitivity of resistant colon cancer cell lines to this compound, heptaplatin, and dicycloplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Adduct Formation Efficiency: Lobaplatin Versus Oxaliplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA adduct formation efficiency of two third-generation platinum-based chemotherapeutic agents, Lobaplatin and Oxaliplatin. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences in the mechanism of action of these important anticancer drugs.
Executive Summary
This compound and Oxaliplatin are both potent antineoplastic agents that exert their cytotoxic effects primarily through the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis. While both drugs form similar types of DNA adducts, primarily intrastrand crosslinks at guanine bases, their efficiency in forming these adducts and the subsequent cellular responses they trigger show notable differences. This guide delves into the quantitative aspects of their DNA adduct formation, the experimental methods used for their detection, and the signaling pathways activated in response to the DNA damage they induce.
Quantitative Comparison of DNA Adduct Formation
The efficiency of DNA adduct formation is a critical determinant of the cytotoxic potential of platinum-based drugs. The following table summarizes quantitative data from a comparative in vitro study on the formation of the major Pt-GG (dianionic guanine-guanine) intrastrand adducts by this compound and Oxaliplatin, with Cisplatin included as a reference. The data was obtained using a ³²P-postlabelling assay in A2780 human ovarian cancer cells.
| Parameter | This compound | Oxaliplatin | Cisplatin (Reference) | Data Source |
| Relative Pt-GG Adduct Levels | 1 | 3 | 4 | [1] |
Note: The relative levels indicate that for a given concentration, Cisplatin forms the highest number of Pt-GG adducts, followed by Oxaliplatin, and then this compound. It is important to consider that the cytotoxicity of these drugs is not solely dependent on the quantity of adducts formed, but also on the structural nature of the adducts and the cellular repair mechanisms they encounter.
Experimental Protocols
The quantification of platinum-DNA adducts is crucial for preclinical and clinical studies. Two primary methods are detailed below.
³²P-Postlabelling Assay for Platinum-DNA Adducts
This highly sensitive method allows for the detection and quantification of specific platinum-DNA adducts, such as Pt-GG and Pt-AG intrastrand crosslinks.
Methodology (Based on Welters et al., 1997) [2]
-
DNA Isolation and Digestion:
-
Genomic DNA is isolated from cells or tissues treated with the platinum agent.
-
The DNA is enzymatically digested to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment:
-
The positively charged platinum adducts are separated from the unmodified nucleotides using strong cation-exchange chromatography at a pH of approximately 3.
-
-
Deplatination:
-
The isolated platinum-adducts are treated with a solution of sodium cyanide (NaCN) to remove the platinum moiety, leaving the dinucleotide monophosphates (e.g., GpG, ApG).
-
-
³²P-Labelling:
-
The 5'-hydroxyl group of the dinucleotide monophosphates is radiolabeled with ³²P using [γ-³²P]ATP and T4 polynucleotide kinase.
-
-
Chromatographic Separation and Quantification:
-
The ³²P-labeled dinucleotides are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification is achieved by phosphorimaging of the TLC plates or by measuring the radioactivity of the HPLC fractions. An internal standard (e.g., TpT) is used for accurate quantification.[2]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total Platinum Quantification
ICP-MS is a highly sensitive and accurate analytical technique for determining the total amount of platinum bound to DNA.
Methodology
-
DNA Isolation:
-
Genomic DNA is isolated from cells or tissues exposed to the platinum drug. Rigorous washing steps are essential to remove any unbound drug.
-
-
Sample Digestion:
-
The isolated DNA is digested, typically using concentrated nitric acid, to break down the organic matrix and solubilize the platinum.
-
-
ICP-MS Analysis:
-
The digested sample is introduced into the ICP-MS instrument.
-
The sample is nebulized and transported into an argon plasma, which atomizes and ionizes the platinum.
-
The platinum ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector measures the abundance of the platinum isotopes, allowing for precise quantification against a calibration curve prepared from platinum standards.
-
Signaling Pathways and Cellular Responses
The formation of DNA adducts by this compound and Oxaliplatin triggers a cascade of cellular events, including the activation of DNA damage response pathways and apoptosis.
This compound-Induced Signaling Pathways
This compound-induced DNA damage is recognized by the cell, leading to the activation of several key signaling pathways that ultimately determine the cell's fate.
Caption: Signaling pathways activated by this compound-induced DNA adducts.
Oxaliplatin-Induced Signaling Pathways
Oxaliplatin-induced DNA adducts, which are bulkier than those formed by Cisplatin, are processed differently by the cell, leading to the activation of distinct signaling and repair pathways.
Caption: Signaling pathways activated by Oxaliplatin-induced DNA adducts.
A significant difference between Oxaliplatin and earlier platinum drugs like Cisplatin lies in the interaction of their DNA adducts with the mismatch repair (MMR) system. The bulky diaminocyclohexane (DACH) ligand of Oxaliplatin appears to sterically hinder the recognition of its DNA adducts by MMR proteins.[3][4] This lack of recognition prevents the initiation of a futile repair cycle that can lead to resistance, a mechanism observed with Cisplatin in MMR-deficient tumors. Consequently, Oxaliplatin may retain efficacy in tumors that have developed resistance to Cisplatin due to MMR deficiency.
Conclusion
Both this compound and Oxaliplatin are effective platinum-based anticancer agents that function through the formation of DNA adducts. While they share a common general mechanism, the efficiency of adduct formation, the structural properties of these adducts, and the cellular responses they elicit are distinct. The quantitative data suggests that Oxaliplatin may form Pt-GG adducts more readily than this compound in the A2780 cell line. Furthermore, the differential engagement of DNA repair pathways, particularly the mismatch repair system, highlights a key mechanistic divergence that may have implications for their clinical application and the circumvention of drug resistance. A thorough understanding of these differences is paramount for the rational design of novel platinum-based therapies and for the optimization of existing treatment regimens.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of DNA mismatch repair in platinum drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Deficient Mismatch Repair in the Personalized Management of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of survival curves in Lobaplatin vs Cisplatin treated mice
A Comparative Analysis of Lobaplatin and Cisplatin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Shared Cytotoxic Pathway
Both this compound and Cisplatin exert their anticancer effects primarily through the formation of adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death.[1][2] Upon entering a cell, these platinum compounds become aquated, forming reactive species that bind to the N7 position of purine bases in DNA. This binding results in the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix. This DNA damage triggers a cascade of cellular events, including cell cycle arrest and apoptosis.[1][2]
While sharing a fundamental mechanism, preclinical studies suggest this compound may possess equivalent or even greater antitumor activity compared to Cisplatin in certain cancer models.[3] Furthermore, this compound has shown activity in some Cisplatin-resistant tumor models, suggesting it may overcome certain mechanisms of resistance.
Table 1: In Vitro Comparison of this compound and Cisplatin
| Parameter | This compound | Cisplatin | Cancer Type | Key Findings |
| Cytotoxicity (IC50) | Similar or higher than Cisplatin | - | Non-Small-Cell Lung Cancer | This compound demonstrated comparable or greater potency in inhibiting cell growth. |
| Cell Cycle Arrest | S Phase | - | Non-Small-Cell Lung Cancer | This compound was shown to arrest the cell cycle in the S phase. |
| Apoptosis Induction | Yes | Yes | Non-Small-Cell Lung Cancer | Both drugs were found to induce apoptosis. |
Preclinical Antitumor Activity: Insights from In Vivo Models
While specific survival curve data from head-to-head murine studies are limited, preclinical research has demonstrated the efficacy of this compound in various xenograft models. In non-small-cell lung cancer (NSCLC) xenografts, this compound administered as a single agent resulted in significant antitumor activity. Notably, when combined with antitubulin agents like paclitaxel, the therapeutic effect of this compound was significantly enhanced, and this combination was reported to be superior to the combination of Cisplatin with the same agents.
In another study focusing on retinoblastoma xenografts, this compound was found to be more effective in controlling tumor growth compared to carboplatin, a closely related platinum compound often used as a less toxic alternative to Cisplatin.
Experimental Protocols
The following provides a generalized methodology for in vivo comparative efficacy studies based on common practices in preclinical oncology research.
1. Cell Culture and Xenograft Implantation:
-
Human cancer cell lines (e.g., A549 for NSCLC) are cultured under standard conditions.
-
Cells are harvested and suspended in a suitable medium (e.g., Matrigel).
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
2. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is monitored regularly using calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
3. Drug Administration:
-
This compound and Cisplatin are dissolved in a suitable vehicle (e.g., 0.9% saline).
-
Drugs are administered via an appropriate route, typically intraperitoneal (i.p.) or intravenous (i.v.), at specified doses and schedules.
-
The control group receives the vehicle only.
4. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary endpoint is often tumor growth inhibition. For survival studies, mice are monitored until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, or significant weight loss occurs).
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).
5. Statistical Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical tests (e.g., t-test, ANOVA) are used to compare tumor volumes between groups.
-
For survival studies, Kaplan-Meier curves are generated, and survival differences are analyzed using the log-rank test.
Visualizing the Mechanisms
To illustrate the processes involved in the evaluation and action of these platinum-based drugs, the following diagrams are provided.
Caption: Experimental workflow for in vivo comparison.
References
- 1. Antitumor activity of this compound alone or in combination with antitubulin agents in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicentre Comparison of the Toxicity and Effectiveness of this compound-Based Versus Cisplatin-Based Adjuvant Chemotherapy in Oesophageal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized controlled trial of this compound plus etoposide vs. cisplatin plus etoposide as first-line therapy in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Lobaplatin's Safety Profile Against Second-Generation Platinum Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of lobaplatin, a third-generation platinum-based chemotherapeutic agent, with the well-established second-generation agents: cisplatin, carboplatin, and oxaliplatin. The information herein is supported by data from clinical and preclinical studies to aid in research and development decisions.
Introduction to Platinum-Based Chemotherapy Agents
Platinum-based drugs are a cornerstone of treatment for a wide array of solid tumors. Their cytotoxic effects are primarily mediated through the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] However, this mechanism also underlies their significant toxicities in healthy, proliferating tissues.
-
Cisplatin: A first-generation platinum agent, highly effective but associated with severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity.[2]
-
Carboplatin: A second-generation analog developed to mitigate cisplatin's harsh side effects. While it exhibits reduced nephrotoxicity and neurotoxicity, its dose-limiting toxicity is myelosuppression, particularly thrombocytopenia.[2][3]
-
Oxaliplatin: Another second-generation agent, notable for its efficacy in colorectal cancer. Its primary dose-limiting toxicity is neurotoxicity, which can manifest as acute, cold-induced neuropathy and a chronic, cumulative sensory neuropathy.[4]
-
This compound: A third-generation agent, developed to improve upon the safety and efficacy profile of its predecessors. It has demonstrated a broad spectrum of antitumor activity and is noted for having a different toxicity profile, with some studies suggesting reduced renal toxicity compared to cisplatin but a significant potential for hematological toxicity.
Comparative Safety Profile: Quantitative Data
The following tables summarize the incidence of grade 3/4 adverse events observed in comparative studies of this compound and second-generation platinum agents. The data is presented to facilitate a clear comparison of their safety profiles.
Table 1: Hematological Toxicities (Grade 3/4)
| Adverse Event | This compound (%) | Cisplatin (%) | Carboplatin (%) | Study Population/Context |
| Leukopenia | 16 - 48.5 | 23 - 25 | Varies | Nasopharyngeal & Head and Neck Cancers |
| Neutropenia | 10 - 24 | 24 | Varies | Nasopharyngeal Cancer |
| Thrombocytopenia | 30.3 | 3.8 | Dose-limiting | Head and Neck Cancers |
| Anemia | 2 | 11 | Varies | Nasopharyngeal Cancer |
Note: Incidence rates can vary significantly based on the dosage, combination regimen, and patient population.
Table 2: Non-Hematological Toxicities (Grade 3/4)
| Adverse Event | This compound (%) | Cisplatin (%) | Carboplatin (%) | Oxaliplatin (%) | Study Population/Context |
| Nephrotoxicity | 2.0 | 17.9 | Low | Low | Nasopharyngeal Cancer |
| Nausea | < 1 | 10 | Moderate | Moderate | Nasopharyngeal Cancer |
| Vomiting | 0 | 6 | Moderate | Moderate | Nasopharyngeal Cancer |
| Neurotoxicity | Low | Dose-limiting | Low | Dose-limiting | General Profile |
Signaling Pathways in Platinum Agent-Induced Toxicity
The toxicities of platinum agents are underpinned by complex signaling cascades that are activated in response to cellular damage. Understanding these pathways is crucial for developing targeted interventions to mitigate side effects.
Caption: Cisplatin-induced nephrotoxicity signaling pathway.
Cisplatin is actively taken up by renal proximal tubule cells via the organic cation transporter 2 (OCT2). Inside the cell, it induces DNA damage and generates reactive oxygen species (ROS), leading to mitochondrial dysfunction, p53 activation, and inflammation. These events converge on the activation of caspases, ultimately causing apoptotic cell death and kidney injury.
Caption: Carboplatin-induced myelosuppression (thrombocytopenia).
Carboplatin's primary dose-limiting toxicity is myelosuppression, particularly affecting platelet production (thrombocytopenia). It has been shown to downregulate the expression of Janus kinase 2 (JAK2) in megakaryocytes, the precursors to platelets. This disrupts the pro-survival signaling from thrombopoietin (TPO) through the JAK2/STAT3 pathway, leading to cell cycle arrest and apoptosis of megakaryocytes, and consequently, a decrease in platelet counts.
Caption: Proposed mechanism of this compound-induced apoptosis.
This compound, like other platinum agents, forms DNA adducts that trigger a DNA damage response. Studies suggest that this leads to the activation of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, initiate apoptosis. This p53-dependent pathway is a key component of this compound's cytotoxic effect.
Experimental Protocols
The assessment of platinum agent toxicity in both preclinical and clinical settings follows standardized methodologies.
Assessment of Hematological Toxicity
Objective: To quantify the impact of the chemotherapeutic agent on blood cell populations.
Methodology:
-
Sample Collection: Whole blood samples are collected from subjects at baseline and at regular intervals throughout the treatment cycle.
-
Complete Blood Count (CBC): Automated hematology analyzers are used to perform a CBC with differential. This provides counts for red blood cells, white blood cells (including neutrophils, lymphocytes, etc.), and platelets.
-
Data Analysis and Grading: The lowest count (nadir) for each cell type during a treatment cycle is recorded. The severity of cytopenias (leukopenia, neutropenia, anemia, thrombocytopenia) is graded according to standardized criteria, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This scale ranges from Grade 1 (mild) to Grade 5 (death).
Caption: Workflow for hematological toxicity assessment.
Assessment of Non-Hematological Toxicity (Nephrotoxicity Example)
Objective: To monitor and quantify drug-induced damage to the kidneys.
Methodology:
-
Sample Collection: Blood and urine samples are collected at baseline and prior to each treatment cycle.
-
Serum Chemistry: Blood samples are analyzed for levels of serum creatinine and blood urea nitrogen (BUN). Glomerular filtration rate (GFR) is often estimated (eGFR) using formulas that incorporate serum creatinine, age, sex, and race.
-
Urinalysis: Urine samples are analyzed for proteinuria, hematuria, and the presence of casts.
-
Data Analysis and Grading: Increases in serum creatinine and decreases in eGFR are key indicators of kidney damage. The severity of nephrotoxicity is graded according to CTCAE criteria, which are based on the fold-increase of serum creatinine over baseline or the absolute creatinine value.
Conclusion
This compound presents a distinct safety profile when compared to second-generation platinum agents. Key differentiators include:
-
Reduced Nephrotoxicity: Clinical data consistently suggests that this compound has a significantly lower incidence of severe nephrotoxicity compared to cisplatin.
-
Variable Hematological Toxicity: The hematological toxicity profile of this compound appears to differ from both cisplatin and carboplatin. While carboplatin's dose-limiting toxicity is often thrombocytopenia, some studies indicate that this compound can cause significant rates of severe leukopenia, neutropenia, and thrombocytopenia, sometimes exceeding those of cisplatin in certain contexts.
-
Favorable Gastrointestinal Tolerability: this compound is associated with a lower incidence of severe nausea and vomiting compared to cisplatin.
The choice of a platinum agent in a clinical or research setting requires a careful consideration of the trade-offs between efficacy and toxicity. This compound may offer a valuable alternative to cisplatin in patient populations where renal function is a concern. However, its potential for significant myelosuppression necessitates vigilant hematological monitoring. Further head-to-head trials are warranted to fully elucidate the comparative safety and efficacy of this compound across a broader range of malignancies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound arrests cell cycle progression in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxaliplatin-Induced Neuropathy: Genetic and Epigenetic Profile to Better Understand How to Ameliorate This Side Effect - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Lobaplatin Efficacy Studies: A Comparative Guide
This guide provides a comprehensive comparison of Lobaplatin's performance with other therapeutic alternatives, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's efficacy across various cancer types.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data from key clinical trials investigating this compound as a monotherapy and in combination regimens.
Ovarian Cancer
| Treatment Regimen | No. of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities | Citation |
| This compound Monotherapy (relapsed) | 21 (evaluable) | 24% (4 CR, 1 PR) | - | - | 8 months | Thrombocytopenia (53%), Leucocytopenia (18%) | |
| This compound + Paclitaxel (platinum-sensitive recurrent) | 12 | 50% (1 CR, 5 PR) | 100% | 7.0 months | 21.7 months | Neutropenia (100%), Thrombocytopenia (41.7%), Anemia (33.3%) |
CR: Complete Response, PR: Partial Response
Small Cell Lung Cancer (SCLC)
| Treatment Regimen | No. of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities | Citation |
| This compound Monotherapy (pretreated) | 17 (evaluable) | 0% | 11.8% (No Change) | - | - | Thrombocytopenia (28%) | |
| This compound + Etoposide (first-line, extensive-stage) | 122 | - | 85.5% | 5.1 months | 10.6 months | Lower rates of nephrotoxicity, nausea, and vomiting compared to Cisplatin + Etoposide | |
| Cisplatin + Etoposide (first-line, extensive-stage) | 112 | - | 86.7% | 5.3 months | 9.7 months | Higher rates of nephrotoxicity, nausea, and vomiting compared to this compound + Etoposide |
Non-Small Cell Lung Cancer (NSCLC)
| Treatment Regimen | No. of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Time to Progression | Key Grade 3/4 Toxicities | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound Monotherapy | 33 (evaluable) | 3% (1 PR) | 57.5% (NC) | 8 to 28+ weeks | Thrombocytopenia (28.9%) | |
PR: Partial Response, NC: No Change
Metastatic Breast Cancer
| Treatment Regimen | No. of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Time to Progression (TTP) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities | Citation |
| This compound-based combination chemotherapy | 112 | 29.5% (2 CR, 31 PR) | 75.9% | 7.7 months | 28.0 months | Neutropenia (21.9%), Thrombocytopenia (15.8%) | |
| Capecitabine + this compound (HER-2 negative) | 38 | 31.58% (12 PR) | 81.58% | 8 months (1st line), 6 months (2nd/3rd+ line) | - | Myelosuppression (31.58%), Gastrointestinal reactions (10.53%) |
CR: Complete Response, PR: Partial Response
Esophageal Squamous Cell Carcinoma
| Treatment Regimen | No. of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities | Citation |
| This compound + Paclitaxel (first-line) | 45 | 42.2% (1 CR, 18 PR) | 84.4% | - | - | Leucopenia (17.8%) | |
| Albumin-bound Paclitaxel + this compound followed by concurrent radiochemotherapy | 26 | 76.92% (after concurrent RCT) | 88.46% (after concurrent RCT) | 11.1 months | 15.83 months | Radiation-induced esophagitis (13.79%) |
CR: Complete Response, PR: Partial Response, RCT: Radiochemotherapy
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for independent validation and comparison.
Phase II Study of this compound in Relapsed Ovarian Cancer
-
Patient Population: Patients with refractory or relapsed ovarian cancer.
-
Treatment Protocol: this compound administered as an intravenous bolus every 4 weeks. The starting dose was 30 or 50 mg/m², dependent on creatinine clearance.
-
Efficacy Evaluation: Tumor response was assessed according to standard oncology criteria.
-
Pharmacokinetic Analysis: Total platinum in plasma and urine, and free platinum in plasma ultrafiltrate were measured by atomic absorption spectrometry. This compound in plasma ultrafiltrate was measured by high-performance liquid chromatography.
-
Toxicity Assessment: Toxicity was graded according to World Health Organization (WHO) criteria.
Randomized Controlled Trial of this compound plus Etoposide in Extensive-Stage SCLC
-
Patient Population: Previously untreated patients with extensive-stage SCLC.
-
Treatment Protocol:
-
This compound + Etoposide (EL) arm: 30 mg/m² this compound on day 1 and 100 mg/m² etoposide on days 1–3, for 21-day cycles.
-
Cisplatin + Etoposide (EP) arm: 80 mg/m² cisplatin on day 1 and 100 mg/m² etoposide on days 1–3, for 21-day cycles.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), disease control rate (DCR), toxicity, and quality of life (QoL).
-
Efficacy and Toxicity Evaluation: Standard oncology criteria were used to assess response and toxicity.
Retrospective Study of this compound in Metastatic Breast Cancer
-
Patient Population: Patients diagnosed with advanced breast cancer.
-
Treatment Protocol: this compound in combination with another chemotherapeutic agent. Patients received at least two cycles of chemotherapy.
-
Efficacy Evaluation: Therapeutic efficacy was evaluated after a minimum of two cycles.
-
Statistical Analysis: Kaplan-Meier method was used for survival analysis (Time to Progression and Overall Survival).
Study of this compound with Paclitaxel in Esophageal Squamous Cell Carcinoma
-
Patient Population: Patients with esophageal squamous cell carcinoma receiving first-line chemotherapy.
-
Treatment Protocol: Combined this compound with paclitaxel.
-
Data Collection: Retrospective review of clinical data.
-
Analysis: Overall response, treatment toxicities, and dysphagia relief were analyzed.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows related to this compound.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: A typical experimental workflow for this compound evaluation.
A Comparative Analysis of Lobaplatin and Cisplatin on Renal Cells: A Guide for Researchers
A detailed examination of the differential nephrotoxic effects of Lobaplatin and Cisplatin, supported by available clinical and experimental data.
This guide provides a comprehensive comparison of the impact of two platinum-based chemotherapy agents, this compound and Cisplatin, on renal cells. While both are effective antineoplastic drugs, their profiles regarding nephrotoxicity differ significantly. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical findings and in-vitro experimental insights to inform further research and development in this area.
Executive Summary
Cisplatin is a highly effective and widely used chemotherapeutic agent; however, its clinical utility is often limited by severe dose-dependent nephrotoxicity.[1][2] this compound, a third-generation platinum analog, has emerged as a promising alternative with a more favorable renal safety profile. Clinical studies consistently demonstrate a significantly lower incidence of nephrotoxicity associated with this compound compared to Cisplatin. This guide delves into the available data to elucidate the differential impact of these two drugs on renal cells, covering cytotoxicity, apoptosis, and oxidative stress. While direct, head-to-head in-vitro comparative studies on renal cells are limited, this guide synthesizes the existing clinical and experimental data to provide a clear comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data gathered from clinical and in-vitro studies.
Table 1: Clinical Comparison of Nephrotoxicity
| Parameter | This compound | Cisplatin | Source |
| Incidence of Nephrotoxicity (Any Grade) | 2.0% | 17.9% | [3][4] |
| Incidence of Nephrotoxicity (Grade I-II) | 13.97% | 26.64% | [5] |
| Grade 3-4 Nephrotoxicity | Not Observed | Reported |
Table 2: In-Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Drug | IC50 (µM) | Comments | Source |
| ciPTEC (human proximal tubule) | Cisplatin | 13 | Direct data on a renal cell line. | |
| MKN-45 (human gastric cancer) | This compound | 1.78 (µg/mL) | Data on a cancer cell line; direct renal cell data is limited. | |
| AGS (human gastric cancer) | This compound | 6.11 (µg/mL) | Data on a cancer cell line; direct renal cell data is limited. | |
| MKN-28 (human gastric cancer) | This compound | 16.10 (µg/mL) | Data on a cancer cell line; direct renal cell data is limited. | |
| GES-1 (human normal gastric epithelial) | This compound | 56.17 (µg/mL) | Lower cytotoxicity in a non-cancerous cell line. |
Mechanisms of Differential Impact
The reduced nephrotoxicity of this compound can be attributed to differences in its molecular structure and subsequent interactions within the renal system.
Cisplatin-Induced Nephrotoxicity
The mechanisms of Cisplatin-induced kidney injury are well-documented and multifactorial. Key contributing factors include:
-
Oxidative Stress: Cisplatin generates reactive oxygen species (ROS) in renal tubular cells, leading to lipid peroxidation, protein oxidation, and DNA damage.
-
Apoptosis: Cisplatin triggers programmed cell death in renal tubular cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and the upregulation of pro-apoptotic proteins like Bax.
-
Inflammation: Cisplatin induces an inflammatory response in the kidneys, characterized by the production of pro-inflammatory cytokines and the infiltration of immune cells, which further exacerbates tissue damage.
-
DNA Damage: The primary anticancer mechanism of Cisplatin involves forming DNA adducts, which also contributes to its toxicity in normal tissues, including the kidneys.
This compound's Renal-Sparing Profile
While the precise molecular mechanisms of this compound's reduced nephrotoxicity are less extensively studied, the clinical data strongly suggests a diminished impact on the pathways affected by Cisplatin. It is hypothesized that the structural differences in this compound lead to altered cellular uptake, reduced accumulation in renal tubular cells, and a lower propensity to induce oxidative stress and apoptosis in these cells. This compound's primary mechanism of anticancer activity also involves the formation of DNA adducts, leading to cell cycle arrest and apoptosis in cancer cells. However, its distinct chemical structure likely results in different pharmacokinetic and pharmacodynamic properties in the kidney.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of drug-induced nephrotoxicity are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Cisplatin on renal cells and calculate the IC50 value.
Protocol:
-
Cell Seeding: Plate renal tubular epithelial cells (e.g., HK-2 or ciPTEC) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or Cisplatin for 24, 48, and 72 hours. Include a vehicle control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and Cisplatin.
Protocol:
-
Cell Treatment: Seed and treat renal cells with the desired concentrations of this compound or Cisplatin for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Measurement of Reactive Oxygen Species (ROS)
Objective: To assess the level of intracellular ROS generation induced by this compound and Cisplatin.
Protocol:
-
Cell Treatment: Treat renal cells with this compound or Cisplatin for the desired time.
-
Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated renal cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and toxicity of three concurrent chemoradiotherapy regimens in treating nasopharyngeal carcinoma: Comparison among cisplatin, nedaplatin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Multicentre Comparison of the Toxicity and Effectiveness of this compound-Based Versus Cisplatin-Based Adjuvant Chemotherapy in Oesophageal Carcinoma [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lobaplatin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Lobaplatin, a third-generation platinum-based antineoplastic agent. Adherence to these procedures is critical to mitigate risks associated with this cytotoxic compound and to ensure compliance with regulatory standards.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is crucial to be familiar with the safety data sheet (SDS) and to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Recommended PPE:
-
Gloves: Double gloving with chemotherapy-rated gloves is required.
-
Gown: A disposable, lint-free gown made of a low-permeability fabric.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder form or if there is a risk of aerosolization.
All PPE used during the handling and disposal of this compound should be considered contaminated and disposed of as trace chemotherapy waste.
II. This compound Waste Categorization and Segregation
Proper segregation of this compound waste is the first and most critical step in its safe disposal. Waste is categorized into two main types: trace chemotherapy waste and bulk chemotherapy waste .[1][2]
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight. This includes empty vials, used IV bags and tubing, gloves, gowns, and other contaminated disposable materials.[1][2] | Yellow puncture-resistant container labeled "Trace Chemotherapy Waste" for incineration.[1] |
| Bulk Chemotherapy Waste | Unused or partially used vials of this compound, expired drug, and materials from spills that contain more than 3% of the drug. This is considered RCRA hazardous waste. | Black puncture-resistant, leak-proof container labeled "Hazardous Waste" and "Chemotherapy Waste." |
Note: Always adhere to your institution's specific waste management policies and local, state, and federal regulations.
III. Step-by-Step Disposal Procedures
The following workflow outlines the decision-making process for the proper disposal of this compound waste.
IV. Spill Management
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure.
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Don Appropriate PPE: As outlined in Section I.
-
Contain the Spill:
-
Liquids: Absorb with an inert material (e.g., dry sand, earth, or a chemotherapy spill kit absorbent).
-
Powder: Gently cover with a damp cloth to avoid aerosolization.
-
-
Clean the Area:
-
Carefully collect all contaminated materials and place them in a black bulk chemotherapy waste container.
-
Clean the spill area thoroughly with soap and water, followed by a rinse with clean water.
-
-
Dispose of Contaminated Materials: All materials used for spill cleanup must be disposed of as bulk chemotherapy waste.
V. Decontamination of Surfaces and Equipment
Regular decontamination of laboratory surfaces and non-disposable equipment that have come into contact with this compound is a critical safety measure.
-
Prepare for Decontamination: Wear the appropriate PPE as described in Section I.
-
Initial Cleaning: Wipe all surfaces with a disposable towel soaked in a compatible cleaning agent (e.g., soap and water) to remove any visible contamination.
-
-
Sodium Hypochlorite (Bleach): A 5.25% solution of sodium hypochlorite has been shown to be effective in degrading some chemotherapy drugs. A 1:10 dilution of household bleach can be used to wipe down surfaces, followed by a thorough rinse with water to prevent corrosion.
-
Sodium Diethyldithiocarbamate: This has been shown to render platinum-containing compounds nonmutagenic.
-
-
Final Rinse: After any chemical decontamination, thoroughly rinse the surfaces with clean water to remove any residual cleaning agents.
-
Disposal of Cleaning Materials: All disposable materials used for decontamination should be disposed of as trace chemotherapy waste.
VI. Experimental Protocols for Chemical Inactivation (Recommended)
While incineration is the standard final disposal method, chemical inactivation may be necessary for liquid waste before disposal or for spill cleanup. The following are recommended protocols based on the degradation of other platinum-based chemotherapy agents.
Protocol 1: Inactivation with Sodium Hypochlorite
-
Objective: To degrade this compound in a liquid waste stream.
-
Materials:
-
Liquid this compound waste
-
5.25% Sodium Hypochlorite (household bleach)
-
Appropriate PPE
-
Sealed and labeled waste container
-
-
Methodology:
-
In a well-ventilated area or fume hood, carefully add a 1:1 volume of 5.25% sodium hypochlorite to the liquid this compound waste.
-
Gently mix the solution.
-
Allow the reaction to proceed for at least one hour to ensure complete degradation.
-
Dispose of the resulting solution in accordance with local, state, and federal regulations for hazardous waste.
-
Protocol 2: Inactivation with Sodium Thiosulfate (for potential neutralization)
-
Objective: To form a less toxic complex with this compound.
-
Materials:
-
Liquid this compound waste
-
Sodium thiosulfate solution (e.g., 0.1 M)
-
Appropriate PPE
-
Sealed and labeled waste container
-
-
Methodology:
-
In a well-ventilated area, add an excess molar concentration of sodium thiosulfate solution to the liquid this compound waste.
-
Gently mix the solution.
-
Allow the reaction to proceed for a sufficient time (e.g., several hours) to facilitate complex formation.
-
Dispose of the resulting solution as hazardous waste, as the platinum is still present.
-
Note on Solvents: this compound should not be dissolved in sodium chloride solution or dimethyl sulfoxide (DMSO), as these can induce its degradation or inactivation in an uncontrolled manner.
By implementing these comprehensive disposal procedures, you can ensure the safety of your laboratory personnel and the environment while handling this compound. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Lobaplatin
For Immediate Implementation: Essential Safety and Logistical Protocols for the Handling and Disposal of Lobaplatin
This document provides crucial, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound. Adherence to these protocols is mandatory to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
The handling of this compound, a potent platinum-based antineoplastic agent, necessitates stringent adherence to personal protective equipment protocols to prevent hazardous exposure.[1][2][3] The following table summarizes the required PPE for various procedures involving this compound.
| Task | Required Personal Protective Equipment |
| Unpacking and Storage | - Single pair of chemotherapy-rated gloves- Lab coat |
| Preparation of Solutions | - Double pair of chemotherapy-rated gloves- Disposable gown with back closure- Safety goggles with side shields or face shield- N95 or N100 respirator (if not handled in a containment hood) |
| In Vitro/In Vivo Administration | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety goggles |
| Spill Cleanup | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety goggles and face shield- N95 or N100 respirator- Shoe covers |
| Waste Disposal | - Double pair of chemotherapy-rated gloves- Disposable gown |
Occupational Exposure Limits
While specific occupational exposure limits (OELs) for this compound have not been established, the limits for soluble platinum compounds serve as a critical reference point.
| Organization | Exposure Limit (as Platinum) |
| OSHA (PEL) | 0.002 mg/m³ (8-hour TWA) |
| NIOSH (REL) | 0.002 mg/m³ (10-hour TWA) |
| ACGIH (TLV) | 0.002 mg/m³ (8-hour TWA) |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL in Water)
Materials:
-
This compound powder
-
Sterile, deionized water
-
Calibrated analytical balance
-
Biological safety cabinet (BSC) or ventilated fume hood
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations within a certified BSC or fume hood.
-
Tare a sterile 15 mL conical tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder directly into the tared tube.
-
Record the exact weight.
-
Using a sterile serological pipette, add the calculated volume of sterile, deionized water to achieve a final concentration of 1 mg/mL. Note: this compound is soluble in water.[4] Do not use solutions containing sodium chloride, as this can cause degradation of the compound.[5] Dimethyl sulfoxide (DMSO) is also not recommended for dissolving platinum-based drugs.
-
Cap the tube securely and vortex gently until the powder is completely dissolved.
-
Visually inspect the solution for any particulate matter.
-
Label the stock solution with the compound name, concentration, date of preparation, and initials of the preparer.
-
Store the stock solution according to the manufacturer's recommendations.
Operational and Disposal Plans
The entire lifecycle of this compound in the laboratory, from receipt to disposal, must be managed with meticulous care.
Spill Management Protocol
In the event of a this compound spill, immediate and decisive action is critical to contain the contamination and mitigate exposure risks.
Procedure:
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Post warning signs to prevent entry.
-
Don PPE: Before re-entering the area, don the full spill cleanup PPE.
-
Containment:
-
Liquids: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
Powders: Gently cover the spill with damp absorbent pads to avoid aerosolization.
-
-
Cleanup:
-
Use a scoop and scraper to collect all contaminated materials.
-
Place all contaminated materials into a designated black RCRA hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a detergent solution, followed by a thorough rinse with water. Repeat this process three times.
-
Some protocols suggest a final rinse with a 10% bleach solution followed by a sodium thiosulfate solution to neutralize the bleach.
-
-
Disposal: Dispose of all cleaning materials as bulk chemotherapy waste in the black RCRA hazardous waste container.
-
Reporting: Document the spill and the cleanup procedure according to your institution's policies.
Mechanism of Action: DNA Adduct Formation
This compound exerts its cytotoxic effects through a mechanism shared with other platinum-based anticancer agents: the formation of DNA adducts. This process ultimately leads to cell cycle arrest and apoptosis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
